1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Description
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
1,6-dimethylpyrrolo[2,3-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H10N2O2/c1-6-3-4-7-5-8(10(13)14)12(2)9(7)11-6/h3-5H,1-2H3,(H,13,14) |
InChI Key |
DNWZGZRUCJKVOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(N2C)C(=O)O |
Origin of Product |
United States |
Physicochemical Profiling and Application Guide for 1,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid
Executive Summary
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in modern drug discovery, frequently utilized as a bioisostere for indole or purine rings. The specific derivative 1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (CAS: 1638759-65-5) represents a highly specialized, sterically tuned building block[1]. By intentionally modifying the hydrogen-bonding network of the core scaffold, this molecule serves as a precision tool for targeting allosteric kinase pockets and developing novel small-molecule therapeutics.
This whitepaper provides an in-depth analysis of its physicochemical properties, structural causality, and the self-validating protocols required for its rigorous characterization in a laboratory setting.
Structural and Physicochemical Profiling
The physicochemical behavior of 1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is dictated by three critical structural modifications:
-
N1-Methylation: In standard 7-azaindoles, the N1 position acts as a critical hydrogen-bond donor. Methylation at this site completely abolishes this capacity. Consequently, this modification significantly increases the molecule's lipophilicity (LogP ≈ 1.2–2.0) compared to unmethylated analogs (LogP ≈ 0.5), thereby improving passive membrane permeability[2].
-
C6-Methylation: The addition of a methyl group at the C6 position provides targeted steric bulk. Furthermore, it weakly donates electron density into the pyridine ring, subtly increasing the basicity of the adjacent N7 atom.
-
C2-Carboxylic Acid: This functional group imparts a strong acidic character to the molecule. The pKa of the C2-carboxylic acid is approximately 3.5, making it notably more acidic than 3-substituted analogs due to the resonance stabilization provided by the adjacent heteroaromatic system[2].
Quantitative Data Summary
| Property | Value | Causality / Implication in Drug Design |
| CAS Number | 1638759-65-5[1] | Unique identifier for procurement and registry. |
| Molecular Weight | 190.1986 g/mol [1] | Low MW allows high ligand efficiency (LE) in fragment-based design. |
| Molecular Formula | C10H10N2O2[1] | Defines the exact atomic composition. |
| LogP (Predicted) | ~1.5 - 2.0 | N1-methylation drives lipophilicity, improving permeability[2]. |
| pKa (COOH) | ~3.5[2] | Predominantly ionized at physiological pH (7.4), ideal for salt bridges. |
| H-Bond Donors | 1 | Restricted to the carboxylic acid; N1 is sterically blocked. |
| H-Bond Acceptors | 3 | N7, C=O, and OH. N7 remains available for localized interactions. |
Causality in Molecular Design: The "Anti-Hinge" Strategy
In standard kinase inhibitor design, the 7-azaindole core is canonically utilized as a hinge-binding motif, where N1-H donates a hydrogen bond to the kinase hinge backbone, and N7 accepts one.
By employing 1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, drug developers intentionally disrupt this paradigm. The N1-methyl group creates a steric clash and removes the H-bond donor, preventing canonical hinge binding. Instead, this scaffold is deployed to target allosteric pockets or the DFG-out conformation. In these microenvironments, the C2-carboxylic acid can form a highly directional electrostatic salt bridge with the catalytic lysine, while the methylated core engages in hydrophobic packing.
Altered kinase binding logic due to N1-methylation and C2-carboxylation.
Experimental Protocols: Self-Validating Physicochemical Assays
As a Senior Application Scientist, I emphasize that theoretical values (such as calculated LogP or pKa) must be empirically validated before integrating a building block into a multi-step synthesis. Relying solely on in silico predictions is a primary driver of late-stage attrition. The following protocol outlines a self-validating system for determining the precise pKa and LogD of this carboxylic acid.
Protocol: Potentiometric pKa and Shake-Flask LC-MS LogD Determination
Objective: Accurately measure the ionization constant and lipophilicity, ensuring the system is continuously calibrated against a known standard.
Step 1: System Suitability & Self-Validation
-
Action: Titrate a 1 mM solution of standard Benzoic acid (known pKa 4.20) using 0.1 M NaOH.
-
Causality: This validates the pH electrode's response slope and the automated titrator's dispensing accuracy. If the measured pKa deviates by >0.05 units, the electrode must be recalibrated before proceeding.
Step 2: Potentiometric Titration of the Target Compound
-
Action: Dissolve 2 mg of 1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid in 10 mL of 0.15 M KCl.
-
Causality: The 0.15 M KCl maintains a constant ionic strength, mimicking physiological blood conditions to provide a biologically relevant pKa.
-
Action: Titrate with 0.1 M NaOH from pH 2.0 to pH 10.0 under a continuous nitrogen atmosphere.
-
Causality: The nitrogen atmosphere prevents ambient CO2 from dissolving into the aqueous solvent and forming carbonic acid, which would artificially lower the measured pKa. The inflection point of the titration curve will yield the ~3.5 pKa value[2].
Step 3: Shake-Flask LC-MS for LogD (pH 7.4)
-
Action: Prepare a biphasic system of 1-octanol and PBS (pH 7.4), mutually saturated for 24 hours prior to use. Add the compound, shake at 25°C for 60 minutes, and centrifuge at 3000 rpm.
-
Causality: Centrifugation is critical to break micro-emulsions that form at the solvent interface, which would otherwise cause false-positive concentration readings in the octanol phase.
-
Action: Quantify the concentration in both phases using LC-MS/MS. Because the compound's pKa is ~3.5, it will be >99.9% ionized at pH 7.4. Therefore, the measured LogD will be significantly lower than the theoretical LogP, reflecting its true behavior in blood plasma.
Synthetic Workflow & Mechanistic Pathway
Procuring or synthesizing this specific regioisomer requires precise control over the azaindole electronics. The most robust method for installing the C2-carboxylic acid on the 1,6-dimethyl core is via directed ortho-lithiation.
Mechanistic Steps:
-
N-Alkylation: Starting from 6-methyl-7-azaindole, treatment with Sodium Hydride (NaH) deprotonates the N1 position. Subsequent addition of Methyl Iodide (MeI) yields the 1,6-dimethyl intermediate.
-
Directed Lithiation (C-H Activation): The intrinsic acidity of the C2 proton in the azaindole system allows for selective deprotonation using n-Butyllithium (n-BuLi). This is performed in the presence of TMEDA, which breaks up n-BuLi hexamers to drastically increase its kinetic basicity.
-
Electrophilic Quench: The resulting C2-lithio species is highly nucleophilic. Quenching the reaction with solid carbon dioxide (dry ice) cleanly installs the carboxylate group, which is subsequently acidified to yield the final product[1].
Directed lithiation synthetic workflow for 1,6-dimethyl-7-azaindole-2-carboxylic acid.
References
- Appchem - 1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | 1638759-65-5.
- Benchchem - 1-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid|CAS 1251165-53-3.
Sources
what is the molecular weight of 1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Strategic Integration of 1,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid in Fragment-Based Drug Discovery
Executive Summary
In the landscape of rational drug design, the 7-azaindole framework is universally recognized as a privileged scaffold, predominantly utilized for its ability to form robust bidentate hydrogen bonds within the ATP-binding hinge region of kinases[1]. However, structural modifications to this core can drastically alter its pharmacological trajectory. This technical guide examines 1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid , a highly specialized building block with a precise molecular weight of 190.1986 g/mol [2]. By analyzing the physicochemical properties and the causality behind its structural functionalization, we outline a self-validating methodology for integrating this compound into advanced lead generation pipelines.
Physicochemical Profiling & Quantitative Data
Before initiating any synthetic workflow, it is critical to establish the exact quantitative parameters of the starting material. The table below summarizes the core physicochemical data for 1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, which dictates its behavior in both synthetic coupling and biological binding environments.
| Parameter | Quantitative Value / Descriptor |
| Chemical Name | 1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid |
| Molecular Weight | 190.1986 g/mol |
| Molecular Formula | C10H10N2O2 |
| CAS Number | 1638759-65-5 |
| SMILES String | Cc1ccc2c(n1)n(C)c(c2)C(=O)O |
| Hydrogen Bond Donors | 1 (Carboxylic OH) |
| Hydrogen Bond Acceptors | 3 (Pyridine N, Carbonyl O, Hydroxyl O) |
Data sourced from standardized chemical cataloging[2].
Mechanistic Rationale: The Impact of N1 and C6 Methylation
As an Application Scientist, one must look beyond the basic structure and understand the causality of functional group placement. Unsubstituted 7-azaindoles are classic "hinge binders" because the pyridine nitrogen acts as a hydrogen bond acceptor while the pyrrole NH acts as a donor[1].
However, the 1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid scaffold intentionally subverts this paradigm:
-
N1-Methylation (Pyrrole Ring): By methylating the N1 position, the molecule loses its hydrogen bond donor capacity. Why is this advantageous? In cases where off-target kinase promiscuity is a liability, removing the classic bidentate hinge-binding motif forces the scaffold to adopt alternative binding modes (such as "flipped" or "non-hinge" allosteric binding)[1]. Furthermore, the removal of the polar NH group significantly increases the lipophilicity and membrane permeability of the resulting active pharmaceutical ingredient (API)[3].
-
C6-Methylation (Pyridine Ring): The methyl group at the C6 position provides steric bulk and donates electron density into the pyridine ring. This subtly increases the pKa of the pyridine nitrogen, enhancing its strength as a hydrogen bond acceptor in targeted protein-protein interaction (PPI) pockets.
-
C2-Carboxylic Acid: This moiety serves as the primary synthetic vector. It allows for rapid diversification via amide coupling, enabling the generation of extensive libraries for Fragment-Based Drug Discovery (FBDD).
Experimental Protocol: Self-Validating Amide Coupling Workflow
To successfully incorporate the 190.20 g/mol building block into a larger lead compound, we must overcome the steric and electronic deactivation inherent to the N1-methylated 7-azaindole system. The following protocol utilizes HATU to drive the reaction to completion, employing a self-validating feedback loop to ensure absolute trustworthiness in the synthetic output.
Objective: Synthesize a functionalized lead compound by coupling the C2-carboxylic acid with a target primary amine.
Causality of Reagent Selection: We select HATU over traditional EDC/HOBt coupling reagents. The electron-rich nature of the 7-azaindole core, combined with the steric hindrance of the N1-methyl group adjacent to the C2-carboxylic acid, requires a highly reactive intermediate. HATU generates a 7-azabenzotriazole active ester, which accelerates aminolysis through a neighboring-group effect. DIPEA is chosen as the base because its steric bulk renders it non-nucleophilic, preventing it from competing with the primary amine for the active ester.
Step-by-Step Methodology:
-
Activation Phase: Under an inert nitrogen atmosphere, dissolve 1.0 equivalent (190.2 mg, 1.0 mmol) of 1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid in 5.0 mL of anhydrous N,N-Dimethylformamide (DMF). Add 1.2 equivalents of HATU and 3.0 equivalents of DIPEA.
-
Visual Validation: Stir the mixture at room temperature for 15 minutes. The solution will transition to a distinct pale yellow color, visually confirming the formation of the HOAt active ester.
-
Coupling Phase: Add 1.1 equivalents of the target primary amine dropwise to the activated mixture. Stir continuously at room temperature.
-
In-Process LC-MS Validation (Critical Step): After 2 hours, sample 5 µL of the reaction mixture and dilute in 1 mL of Acetonitrile/Water (1:1). Analyze via LC-MS.
-
Validation Criteria: You must observe the complete disappearance of the parent acid peak ( m/z [M+H]+ = 191.2) and the emergence of the target amide mass.
-
Feedback Loop: If the 191.2 m/z peak persists, the amine is sterically hindered. Add an additional 0.5 equivalents of the amine, elevate the temperature to 40°C, and stir for 1 additional hour before re-testing.
-
-
Quenching & Extraction: Once LC-MS confirms completion, quench the reaction with 10 mL of saturated aqueous NaHCO3 to neutralize excess acid and hydrolyze any unreacted active ester. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).
-
Purification: Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) to strip away residual DMF. Dry over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Visualization: Synthetic Integration Workflow
The following logic diagram illustrates the self-validating decision tree for the amide coupling protocol described above.
Workflow for the self-validating HATU-mediated amide coupling of the 7-azaindole building block.
References
- Appchem Catalog. "1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | 1638759-65-5". Appchem.
- Irie, T., & Sawa, M. (2018). "7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors". Chemical and Pharmaceutical Bulletin (Tokyo).
- Sharma, N., & Chaudhary, A. (2019). "7-Azaindole Analogues as Bioactive Agents and Recent Results". Mini Reviews in Medicinal Chemistry.
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An In-Depth Technical Guide to the Pharmacokinetic Profile of 1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid Derivatives
This guide provides a comprehensive overview of the pharmacokinetic (PK) profile of 1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid derivatives. It is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and optimization of this promising class of therapeutic agents. We will delve into the critical aspects of Absorption, Distribution, Metabolism, and Excretion (ADME), offering not just procedural outlines but also the underlying scientific rationale for experimental design and data interpretation.
The 1H-pyrrolo[2,3-b]pyridine scaffold, an isomer of indole, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have shown potential as inhibitors of various kinases and enzymes, including Janus kinases (JAKs), Ataxia Telangiectasia Mutated (ATM) kinase, and phosphodiesterase 4B (PDE4B), making them attractive candidates for treating inflammatory diseases and cancer.[3][4][5] However, translating in vitro potency into in vivo efficacy is critically dependent on a favorable pharmacokinetic profile. This guide aims to illuminate the path to achieving that goal.
Section 1: Absorption - The Gateway to Systemic Exposure
The journey of a drug begins with its absorption from the site of administration into the systemic circulation. For orally administered drugs, this involves overcoming the challenging environment of the gastrointestinal (GI) tract and permeating the intestinal epithelium. The key determinants of oral absorption are aqueous solubility and intestinal permeability, which are often the primary hurdles for this class of compounds.[6]
Aqueous Solubility: A Prerequisite for Absorption
A compound must be in solution to be absorbed. The pyrrolo[2,3-b]pyridine core, while possessing nitrogen atoms capable of hydrogen bonding, can lead to derivatives with low aqueous solubility, particularly when substituted with lipophilic moieties to enhance potency.
Experimental Protocol: Kinetic Solubility Assay
This high-throughput assay provides an early indication of a compound's solubility under physiologically relevant conditions.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: Add the stock solution to a 96-well plate containing phosphate-buffered saline (PBS) at pH 7.4 to achieve a final DMSO concentration of 1-2%.
-
Incubation and Equilibration: Shake the plate for 1.5 to 2 hours at room temperature to allow for equilibration.
-
Precipitate Removal: Filter the samples to remove any precipitated compound.
-
Quantification: Analyze the concentration of the compound in the filtrate using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry). The highest concentration at which the compound remains in solution is its kinetic solubility.
Causality Behind Experimental Choices:
-
Why PBS at pH 7.4? This buffer mimics the pH of the blood and the lower intestine, providing a more physiologically relevant solubility value than water.
-
Why a 1-2% DMSO limit? Higher concentrations of DMSO can artificially enhance solubility and may not reflect the true aqueous solubility of the compound.
Intestinal Permeability: Crossing the Barrier
Once dissolved, the drug must traverse the intestinal epithelial cells to reach the bloodstream. This is primarily governed by its physicochemical properties, such as lipophilicity (LogP), molecular weight, and the number of hydrogen bond donors and acceptors.
Experimental Protocol: Caco-2 Permeability Assay
This in vitro model uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and the formation of tight junctions.
-
Assay Initiation: Add the test compound (typically at 1-10 µM) to the apical (A) side of the monolayer.
-
Sampling: At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (B) side.
-
Quantification: Determine the concentration of the compound in the basolateral samples using LC-MS/MS.
-
Apparent Permeability (Papp) Calculation: The rate of appearance of the compound on the basolateral side is used to calculate the Papp value.
Data Interpretation:
-
High Permeability: Papp > 10 x 10⁻⁶ cm/s
-
Moderate Permeability: Papp = 1-10 x 10⁻⁶ cm/s
-
Low Permeability: Papp < 1 x 10⁻⁶ cm/s
A bi-directional assay (A-to-B and B-to-A) can also be performed to identify if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.
Section 2: Distribution - Reaching the Target
Following absorption, a drug is distributed throughout the body via the systemic circulation. The extent of distribution is influenced by its binding to plasma proteins and its ability to penetrate tissues.
Plasma Protein Binding (PPB)
Only the unbound fraction of a drug is free to interact with its target and to be metabolized or excreted. High plasma protein binding can limit the therapeutic effect and reduce clearance.
Experimental Protocol: Equilibrium Dialysis
This is the gold standard method for determining the extent of plasma protein binding.
Methodology:
-
Apparatus Setup: Use a dialysis apparatus with two chambers separated by a semi-permeable membrane.
-
Sample Addition: Add plasma to one chamber and a buffer solution to the other. The test compound is spiked into the plasma-containing chamber.
-
Equilibration: Incubate the apparatus at 37°C with gentle shaking for 4-6 hours to allow the unbound drug to equilibrate across the membrane.
-
Quantification: Measure the concentration of the compound in both the plasma and buffer chambers using LC-MS/MS.
-
Calculation: The percentage of unbound drug is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Section 3: Metabolism - Biotransformation and Clearance
Metabolism, primarily occurring in the liver, is the process by which the body chemically modifies drugs to facilitate their excretion. For many pyrrolo[2,3-b]pyridine derivatives, metabolism is a key determinant of their half-life and oral bioavailability.[6]
Metabolic Stability
The rate at which a compound is metabolized by liver enzymes is a critical parameter. High metabolic instability can lead to rapid clearance and poor in vivo exposure.
Experimental Protocol: Liver Microsomal Stability Assay
This in vitro assay assesses the intrinsic clearance of a compound by Phase I metabolic enzymes (e.g., Cytochrome P450s).
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing liver microsomes (human, rat, or mouse), the test compound, and a buffer.
-
Initiation: Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding the cofactor NADPH (nicotinamide adenine dinucleotide phosphate).
-
Time Points: Take aliquots from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to pellet the protein and analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
Causality Behind Experimental Choices:
-
Why Liver Microsomes? They are a subcellular fraction rich in Phase I drug-metabolizing enzymes.
-
Why NADPH? It is an essential cofactor for the activity of Cytochrome P450 enzymes.
Visualization of a Typical In Vitro ADME Workflow
Caption: A generalized workflow for the in vitro ADME assessment of new chemical entities.
Common Metabolic Pathways
While specific metabolic pathways are structure-dependent, for N-heterocyclic compounds like pyrrolo[2,3-b]pyridines, common transformations include:
-
Oxidation: Hydroxylation of the aromatic rings or alkyl substituents, often mediated by CYP enzymes.
-
N-dealkylation: Removal of alkyl groups attached to nitrogen atoms.
-
Conjugation (Phase II): Glucuronidation or sulfation of hydroxylated metabolites to increase their water solubility for excretion.
The metabolism of pyridine itself can proceed via hydroxylation, and similar pathways can be anticipated for its fused-ring derivatives.[7]
Section 4: Excretion - Eliminating the Drug
Excretion is the final step in the drug's journey, where it and its metabolites are removed from the body, primarily through the kidneys (urine) or the liver (bile/feces).
Section 5: In Vivo Pharmacokinetics - The Integrated Picture
In vitro assays provide valuable predictive data, but the definitive assessment of a compound's PK profile comes from in vivo studies, typically in rodents.
Experimental Protocol: Mouse or Rat Oral Bioavailability Study
Methodology:
-
Animal Dosing: Administer the compound to two groups of animals (e.g., mice or rats). One group receives the drug intravenously (IV) to determine its clearance and volume of distribution. The other group receives the drug orally (PO).
-
Blood Sampling: Collect blood samples at multiple time points after dosing (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of the drug in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use specialized software to calculate key PK parameters from the plasma concentration-time data.
Key Pharmacokinetic Parameters:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve, representing total drug exposure.
-
t½: Elimination half-life.
-
Cl: Clearance.
-
Vd: Volume of distribution.
-
F% (Oral Bioavailability): The fraction of the orally administered dose that reaches the systemic circulation, calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Data Summary of Representative 1H-Pyrrolo[2,3-b]pyridine Derivatives
| Compound ID | Species | Dose (mg/kg, PO) | Cmax (ng/mL) | AUC (ng*h/mL) | Oral Bioavailability (F%) | Reference |
| Compound 25a | Mouse | 10 | 2845 | 19876 | 147.6 | [4] |
| Compound 14c | Rat | 10 | 181 | 1010 | N/A | [5] |
Note: The exceptionally high bioavailability of Compound 25a (>100%) may suggest non-linear kinetics or issues with the IV dose formulation, but it clearly indicates excellent absorption and low first-pass metabolism.[4]
Visualization of the Pharmacokinetic Process
Caption: The ADME process for an orally administered drug.
Conclusion and Future Directions
The 1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid scaffold represents a versatile platform for the development of novel therapeutics. Achieving clinical success, however, hinges on a deep understanding and optimization of the pharmacokinetic properties of its derivatives. Early and integrated assessment of solubility, permeability, metabolic stability, and in vivo PK is paramount. As demonstrated by compounds with excellent oral bioavailability, this scaffold is not inherently problematic, but it requires careful medicinal chemistry design to balance potency with drug-like properties.[4] Future work should continue to focus on structure-ADME relationships to build predictive models that can accelerate the discovery of safe and effective medicines based on this core.
References
- Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC.
- Discovery of Pyrrolo[2,3- c ]pyridines as Potent and Reversible LSD1 Inhibitors.
- Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. PubMed.
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Dove Medical Press.
- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
- Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. MDPI.
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
- Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodul
- Technical Support Center: Enhancing Oral Bioavailability of Pyrrolo[2,3-b]pyridine Compounds. Benchchem.
- Microbial Metabolism of Pyridine, Quinoline, Acridine, and Their Derivatives under Aerobic and Anaerobic Conditions. Semantic Scholar.
- Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Semantic Scholar.
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- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
role of 1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid in small molecule drug discovery
The Strategic Role of 1,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid in Targeted Small Molecule Drug Discovery
Executive Summary
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a highly privileged pharmacophore in medicinal chemistry, historically celebrated for its ability to act as an ATP-competitive hinge binder in kinase inhibitors. However, the specific derivative 1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (CAS: 1638759-65-5) represents a deliberate structural evolution. By intentionally disrupting canonical hydrogen-bonding interfaces and introducing a sterically constrained synthetic handle, this building block enables the discovery of highly selective, allosteric kinase inhibitors and serves as a rigid warhead for Targeted Protein Degradation (TPD) chimeras (PROTACs).
This technical guide dissects the structural rationale, application pathways, and validated synthetic protocols for utilizing this specific molecule in advanced drug discovery workflows.
Section 1: Structural Rationale & Pharmacophore Mechanics
To understand the utility of 1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, one must analyze the causality behind its specific substitutions compared to the unsubstituted 7-azaindole core. Canonical 7-azaindoles bind to the kinase hinge region via bidentate hydrogen bonds: the pyridine nitrogen acts as an acceptor, and the pyrrole NH acts as a donor [1].
-
N1-Methylation (The Selectivity Driver): Methylating the N1 position eliminates the pyrrole NH hydrogen bond donor. This is a profound structural intervention. It prevents the molecule from adopting the "normal" ATP-competitive binding mode, forcing it into "flipped" or allosteric (Type II/Type III) binding conformations [2]. This steric and electronic shift is crucial for achieving high kinome selectivity, as it bypasses the highly conserved ATP pocket dynamics shared by over 500 human kinases.
-
C6-Methylation (Hydrophobic Packing): The methyl group at the C6 position adds lipophilic bulk. Depending on the binding orientation, this group projects into the solvent-exposed region or packs tightly into the hydrophobic gatekeeper pocket, increasing overall ligand efficiency and improving cellular permeability.
-
C2-Carboxylic Acid (The Diversification Handle): Positioned adjacent to the N1-methyl, this carboxylic acid serves as a late-stage functionalization handle. It allows for rapid library generation via amide coupling, which is essential for exploring the DFG-out pocket or attaching PEG/alkyl linkers for E3 ligase recruitment in PROTAC design.
Fig 1: Pharmacophore logic and structural causality of the 1,6-dimethyl-7-azaindole scaffold.
Section 2: Applications in Modern Therapeutics
Highly Selective Kinase Inhibition (e.g., ATM Kinase)
Ataxia telangiectasia mutated (ATM) kinase is a critical sensor of DNA double-strand breaks and a prime target for oncology combination therapies. Recent drug discovery campaigns have utilized the pyrrolo[2,3-b]pyridine core to develop highly selective ATM inhibitors exhibiting >700-fold selectivity over other PIKK family members, alongside excellent oral bioavailability [3]. The 1,6-dimethyl core provides the necessary steric constraints to lock the inhibitor into a specific conformation that exclusively complements the ATM binding pocket, preventing off-target binding to related kinases like ATR or DNA-PK.
Targeted Protein Degradation (PROTACs)
The C2-carboxylic acid is an ideal vector for attaching cereblon (CRBN) or von Hippel-Lindau (VHL) ligands. Because the C2 position directs substituents outward from the core heterocycle, amide coupling at this site effectively projects the PROTAC linker out of the target protein's binding pocket, minimizing steric clashes and facilitating the formation of the requisite ternary complex (Target Protein–PROTAC–E3 Ligase).
Fig 2: Mechanism of action for azaindole-derived ATM inhibitors in oncology.
Section 3: Self-Validating Experimental Protocols
Protocol 1: Sterically Hindered Amide Coupling (Library Generation)
Because the C2-carboxylic acid is sterically hindered by the adjacent N1-methyl group, standard coupling reagents (like EDC/NHS) frequently result in poor yields or complete reaction failure. HATU is required to form a highly reactive 7-azabenzotriazole active ester.
Step-by-Step Methodology:
-
Pre-Activation: Dissolve 1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M concentration). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15 minutes. Causality Check: Pre-activation ensures the complete formation of the active ester before the amine is introduced, minimizing competing side reactions and hydrolysis.
-
Coupling: Add the target amine or PROTAC linker (1.1 eq) dropwise. Stir under a nitrogen atmosphere for 2-4 hours. Monitor via LC-MS.
-
Quenching & Extraction: Quench the reaction with saturated aqueous NH₄Cl to neutralize unreacted DIPEA. Extract the aqueous layer three times with EtOAc. Wash the combined organic layers with brine to remove residual DMF.
-
Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via reverse-phase Prep-HPLC (Water/Acetonitrile gradient with 0.1% TFA modifier).
Fig 3: Optimized synthetic workflow for sterically hindered C2-amide coupling.
Protocol 2: ADP-Glo Kinase Assay for Orthogonal Validation
To validate the inhibitory potency of the synthesized azaindole derivatives, an ADP-Glo assay is employed. This assay measures the generation of ADP, providing a universal, self-validating readout for kinase activity.
Step-by-Step Methodology:
-
Reaction Setup: In a white 384-well plate, combine the purified kinase enzyme, specific peptide substrate, and the synthesized azaindole inhibitor (serial dilutions from 10 µM to 0.1 nM in DMSO). Include a DMSO-only well (negative control) and a Staurosporine well (positive control). Incubate for 15 minutes at room temperature to allow inhibitor binding.
-
ATP Addition: Add ultra-pure ATP (10 µM final concentration) to initiate the enzymatic reaction. Incubate at 30°C for 60 minutes.
-
ADP-Glo Reagent: Add ADP-Glo™ Reagent (equal volume to the reaction) to terminate the kinase reaction and actively deplete all unconsumed ATP. Incubate for 40 minutes. Causality Check: Complete depletion of background ATP is critical. If skipped, residual ATP will cause false-positive luminescence, destroying the assay's signal-to-background ratio.
-
Detection: Add Kinase Detection Reagent. This converts the kinase-generated ADP back to ATP, which subsequently drives a luciferase/luciferin reaction. Read luminescence on a microplate reader. Calculate IC₅₀ using a 4-parameter logistic curve fit.
Section 4: Quantitative Data & Physicochemical Profiling
The deliberate methylation of the 7-azaindole core significantly alters its physicochemical profile, pushing it toward favorable Lipinski space for oral bioavailability while maintaining a low molecular weight suitable for further elaboration.
| Property | Value | Impact on Drug Discovery |
| Molecular Formula | C₁₀H₁₀N₂O₂ | Highly atom-efficient starting material. |
| Molecular Weight | 190.20 g/mol | Leaves ~300 Da of "budget" for elaboration before hitting Lipinski's MW limit of 500 Da. |
| Hydrogen Bond Donors | 1 (from COOH) | Low HBD count improves membrane permeability. (NH is blocked). |
| Hydrogen Bond Acceptors | 3 | Favorable for aqueous solubility and target interaction. |
| Topological Polar Surface Area (TPSA) | 53.1 Ų | Ideal range (< 90 Ų) for excellent cell permeability and potential blood-brain barrier (BBB) penetration if required. |
References
-
Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 66(1), 29-36. Available at:[Link]
-
Wells, C., et al. (2021). Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes. ChemRxiv. Available at: [Link]
-
Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry. DOI: 10.1021/acs.jmedchem.5c00927. Available at:[Link]
step-by-step synthesis protocol for 1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Application Note & Detailed Protocol
Topic: Step-by-Step Synthesis Protocol for 1,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a member of the 7-azaindole class of heterocyclic compounds. The 7-azaindole scaffold is a significant pharmacophore in medicinal chemistry due to its bioisosteric relationship with indole and purine systems, leading to a wide range of biological activities.[1][2] Derivatives of 1H-pyrrolo[2,3-b]pyridine have shown promise as inhibitors of various kinases, including fibroblast growth factor receptor (FGFR), glycogen synthase kinase-3β (GSK-3β), and ATM (Ataxia-Telangiectasia Mutated), making them attractive candidates for the development of novel therapeutics in oncology and neurodegenerative diseases.[3][4][5] This document provides a comprehensive, step-by-step protocol for the synthesis of 1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, designed for researchers in organic synthesis and drug discovery.
Synthetic Strategy Overview
The synthesis of 1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid can be approached through a multi-step sequence, beginning with the construction of the core 7-azaindole ring system, followed by sequential functionalization. A robust and widely utilized method for the formation of the 7-azaindole nucleus is the Fischer indole synthesis.[6][7][8] This classical reaction involves the acid-catalyzed cyclization of a (2-pyridyl)hydrazine with a ketone or aldehyde.
Our proposed synthetic route, outlined below, commences with a Fischer indole synthesis to construct a 6-methyl-7-azaindole-2-carboxylate ester. This intermediate then undergoes N-methylation of the pyrrole nitrogen, followed by saponification of the ester to yield the final carboxylic acid product.
Caption: Proposed synthetic workflow for 1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.
Experimental Protocols
Part 1: Synthesis of Ethyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
This initial step involves the construction of the 7-azaindole core via the Fischer indole synthesis.[1][9] The reaction condenses 2-hydrazinyl-5-methylpyridine with ethyl pyruvate under acidic conditions, typically using polyphosphoric acid (PPA) as both the catalyst and solvent.
Step-by-Step Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add polyphosphoric acid (10 eq by weight relative to the hydrazine).
-
Addition of Reactants: Under a nitrogen atmosphere, add 2-hydrazinyl-5-methylpyridine (1.0 eq) to the PPA at room temperature with vigorous stirring.
-
Controlled Addition of Pyruvate: Cool the mixture to 0-5 °C in an ice bath. Slowly add ethyl pyruvate (1.1 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.
-
Heating and Cyclization: After the addition is complete, slowly heat the reaction mixture to 100-110 °C and maintain this temperature for 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with stirring.
-
Neutralization and Extraction: Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until a pH of 7-8 is reached. The product will precipitate out of the solution.
-
Isolation and Purification: Filter the solid precipitate and wash it with cold water. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate gradient.
| Reagent/Solvent | Molar Eq. | Molecular Weight ( g/mol ) | Amount |
| 2-Hydrazinyl-5-methylpyridine | 1.0 | 123.16 | (user defined) |
| Ethyl pyruvate | 1.1 | 116.12 | (user defined) |
| Polyphosphoric acid | - | - | ~10x weight of hydrazine |
Part 2: Synthesis of Ethyl 1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
The second step is the N-methylation of the pyrrole nitrogen of the 7-azaindole core. This is a standard alkylation reaction using a strong base to deprotonate the pyrrole nitrogen, followed by quenching with an electrophile (methyl iodide).[10][11]
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add a solution of ethyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir the mixture at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases.
-
Alkylation: Add methyl iodide (CH₃I, 1.5 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
| Reagent/Solvent | Molar Eq. | Molecular Weight ( g/mol ) | Amount |
| Ethyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | 1.0 | 204.22 | (user defined) |
| Sodium Hydride (60%) | 1.2 | 24.00 | (user defined) |
| Methyl Iodide | 1.5 | 141.94 | (user defined) |
| Anhydrous DMF | - | - | (sufficient volume) |
Part 3: Synthesis of 1,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard saponification reaction using a strong base in a mixed aqueous/organic solvent system.[12][13]
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve ethyl 1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (1.0 eq) in a mixture of methanol (MeOH) and water (e.g., 3:1 v/v).
-
Hydrolysis: Add sodium hydroxide (NaOH, 3.0-5.0 eq) to the solution and heat the mixture to reflux (approximately 60-70 °C) for 2-4 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Acidification and Precipitation: Dilute the remaining aqueous solution with water and cool in an ice bath. Acidify the solution by the dropwise addition of 1M hydrochloric acid (HCl) until a pH of 3-4 is reached. The carboxylic acid product will precipitate out of the solution.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the final product.
| Reagent/Solvent | Molar Eq. | Molecular Weight ( g/mol ) | Amount |
| Ethyl 1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | 1.0 | 218.25 | (user defined) |
| Sodium Hydroxide | 3.0-5.0 | 40.00 | (user defined) |
| Methanol/Water | - | - | (sufficient volume) |
Trustworthiness and Self-Validation
The protocols described herein are based on well-established and frequently cited synthetic transformations in heterocyclic chemistry. The reliability of each step is high, given the extensive precedent for Fischer indole syntheses, N-alkylations of azaindoles, and ester saponifications.
For self-validation, the following analytical techniques are recommended at each stage:
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the isolated products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the intermediates and the final product.
-
Mass Spectrometry (MS): To verify the molecular weight of the synthesized compounds.
-
Melting Point (MP): To assess the purity of the final crystalline product.
References
- RSC Publishing. (n.d.). Rhodium(iii)-catalyzed oxidative alkylation of N-aryl-7-azaindoles with cyclopropanols. Organic & Biomolecular Chemistry.
- ACS Publications. (2020).
- The Journal of Organic Chemistry. (2020).
- ResearchGate. (n.d.).
- ResearchGate. (2025). The Fischer Reaction in the Synthesis of 2,3-Disubstituted 7-Azaindoles.
- African Journals Online. (2023).
- RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.
- PubMed. (2025).
- PubMed. (2004). Synthesis of new pyrrolo[2, 3-b]pyridines as a potent inhibitor of tumour necrosis factor alpha.
- ResearchGate. (n.d.). Synthesis of 5-chloro-7-azaindoles by Fischer reaction.
- PubMed. (2020).
- Scribd. (n.d.). Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues PDF.
- PMC. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.
- PMC. (n.d.).
- Wikipedia. (n.d.). Fischer indole synthesis.
- Synfacts. (2010). Synthesis of 4- and 6-Azaindoles via the Fischer Indole Reaction.
- PMC. (n.d.).
- Pakistan Journal of Pharmaceutical Sciences. (2008).
- MDPI. (2023). Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group.
- ResearchGate. (2026).
- MDPI. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines.
- Journal of Organic and Pharmaceutical Chemistry. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines.
- PubMed. (2016).
- ACS Combinatorial Science. (2012). One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds.
- Sigma-Aldrich. (n.d.). 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid AldrichCPR.
- MDPI. (n.d.).
- Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
- ResearchGate. (n.d.). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
- PubMed. (2025). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity.
- MDPI. (2021).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Selective N7 Alkylation of 7-Azaindazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amide Coupling of 1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Introduction
1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a derivative of 7-azaindole, a privileged heterocyclic scaffold in medicinal chemistry.[1][2] Amide derivatives of this core are of significant interest in drug discovery, appearing in compounds targeting a range of biological targets, including phosphodiesterase 4B (PDE4B) and fibroblast growth factor receptor (FGFR).[3][4][5] The formation of the amide bond is a critical transformation in the synthesis of these potential therapeutic agents.
This document provides a detailed guide to performing amide coupling reactions with 1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. It covers the underlying principles of carboxylic acid activation, a comparative analysis of common coupling conditions, step-by-step experimental protocols, and troubleshooting advice to address common challenges.
The Challenge of Amide Bond Formation
The direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process, requiring high temperatures that are incompatible with complex molecules.[6] Therefore, the reaction necessitates the activation of the carboxylic acid to form a more reactive intermediate that is readily attacked by the amine nucleophile. The choice of coupling reagent and reaction conditions is crucial for achieving high yields, minimizing side reactions, and preserving chiral integrity if applicable.
Key Components of the Amide Coupling Reaction
Coupling Reagents
A wide variety of coupling reagents have been developed to facilitate amide bond formation.[7] They can be broadly categorized into carbodiimides, phosphonium salts, and uronium/aminium salts.
-
Carbodiimides (e.g., EDC, DCC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) is a popular choice due to its water-soluble nature, which allows for easy removal of the urea byproduct during aqueous workup.[6][8][9] Dicyclohexylcarbodiimide (DCC) is also effective, but its dicyclohexylurea byproduct is poorly soluble, often complicating purification.[9]
-
Uronium/Aminium Salts (e.g., HATU, HBTU): O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent derived from HOAt.[6] It is known for fast reaction times and low rates of epimerization.[9] The presence of the nitrogen atom in the azabenzotriazole ring is thought to accelerate the coupling step.[6]
-
Phosphonium Salts (e.g., PyBOP, T3P®): Propylphosphonic Anhydride (T3P®) is another effective reagent, and has been successfully used in the synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides.[3]
Additives
Additives are often used in conjunction with coupling reagents, particularly carbodiimides, to improve efficiency and suppress side reactions like racemization.[8][10]
-
N-Hydroxybenzotriazole (HOBt) and 1-Hydroxy-7-azabenzotriazole (HOAt): These additives react with the activated carboxylic acid intermediate (e.g., the O-acylisourea formed with EDC) to generate a more stable and reactive activated ester.[6][8] This HOBt or HOAt ester is less prone to racemization and reacts cleanly with the amine.[6][9]
-
4-(Dimethylamino)pyridine (DMAP): Used in catalytic amounts, DMAP can act as an acyl transfer agent, forming a highly reactive acyliminium ion intermediate, which can be beneficial, especially for sluggish reactions.[7]
Bases
An organic, non-nucleophilic base is typically required to neutralize the acid formed during the reaction and to deprotonate the amine and/or carboxylic acid starting materials.
-
Diisopropylethylamine (DIPEA or Hünig's base): A sterically hindered base commonly used in peptide couplings.
-
Triethylamine (TEA or Et3N): Another common, cost-effective choice.
Solvents
The choice of solvent is critical for ensuring all reaction components are fully solvated.
-
N,N-Dimethylformamide (DMF): A polar aprotic solvent that is an excellent choice for most amide couplings due to its high solvating power.
-
Dichloromethane (DCM): A less polar option, often used for its volatility, which simplifies product isolation.
-
Acetonitrile (MeCN): Another useful polar aprotic solvent.
Comparative Overview of Reaction Conditions
| Coupling Reagent | Additive | Base | Solvent | Key Advantages | Potential Issues |
| HATU | None required | DIPEA, TEA | DMF, DCM | High efficiency, fast reactions, low racemization.[6][9] | Higher cost, can react with amine if not pre-activated.[11] |
| EDC·HCl | HOBt or HOAt | DIPEA, TEA | DMF, DCM | Water-soluble byproduct, cost-effective.[8][9] | Can form N-acylurea byproduct, racemization risk without additive.[8] |
| T3P® | None required | DIPEA, TEA | DMF, EtOAc | Effective for heterocyclic acids,[3] byproducts are water-soluble. | Can require slightly elevated temperatures. |
| EDC·HCl | DMAP (cat.), HOBt (cat.) | DIPEA | MeCN | Good for electron-deficient amines.[7] | DMAP can cause racemization in sensitive substrates.[9] |
Visualizing the Activation Mechanism
The following diagrams illustrate the general mechanisms for carboxylic acid activation using EDC/HOBt and HATU.
Caption: General mechanism for EDC/HOBt-mediated amide coupling.
Caption: General mechanism for HATU-mediated amide coupling.
Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is often a first choice for its high reliability and efficiency.
Materials:
-
1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (1.0 equiv)
-
Amine (1.0–1.2 equiv)
-
HATU (1.1–1.2 equiv)
-
DIPEA (2.0–3.0 equiv)
-
Anhydrous DMF (to make a 0.1–0.5 M solution)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (1.0 equiv).
-
Dissolve the acid in anhydrous DMF.
-
Add HATU (1.1–1.2 equiv) and DIPEA (2.0–3.0 equiv) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to allow for pre-activation (formation of the OAt-active ester).[12] This step is crucial to prevent HATU from reacting with the amine.[11]
-
Add the desired amine (1.0–1.2 equiv) to the reaction mixture, either neat or as a solution in DMF.
-
Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate or DCM. Wash the organic layer successively with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
A cost-effective and robust alternative to HATU.
Materials:
-
1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (1.0 equiv)
-
Amine (1.0–1.2 equiv)
-
EDC·HCl (1.2–1.5 equiv)
-
HOBt (1.2–1.5 equiv)
-
DIPEA or TEA (2.0–3.0 equiv)
-
Anhydrous DMF or DCM (to make a 0.1–0.5 M solution)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, combine 1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (1.0 equiv), the amine (1.0–1.2 equiv), and HOBt (1.2–1.5 equiv).
-
Dissolve the mixture in anhydrous DMF or DCM.
-
Cool the flask to 0 °C in an ice bath.
-
Add the base (DIPEA or TEA, 2.0–3.0 equiv).
-
Add EDC·HCl (1.2–1.5 equiv) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight (12–18 hours). Monitor progress by TLC or LC-MS.
-
Workup: If using DMF, dilute with ethyl acetate and wash with water and brine multiple times to remove the DMF and water-soluble byproducts. If using DCM, wash with 10% citric acid or dilute HCl (to remove excess amine and base), saturated aqueous NaHCO₃ (to remove excess carboxylic acid and HOBt), water, and brine.[8]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: A generalized workflow for amide coupling reactions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inadequate activation of the acid. 2. Low nucleophilicity of the amine. 3. Degraded coupling reagent. 4. Steric hindrance. | 1. Switch to a more powerful coupling reagent (e.g., EDC -> HATU). Ensure pre-activation with HATU. 2. Increase reaction temperature (e.g., to 40-50 °C). Increase reaction time. 3. Use a fresh bottle of coupling reagent. 4. Increase reaction time and/or temperature. |
| N-acylurea Byproduct (with EDC) | The O-acylisourea intermediate rearranges before being intercepted by the amine.[8] | Ensure an adequate amount (at least 1.0 equiv) of HOBt or HOAt is used to trap the intermediate as the active ester. |
| Starting Material Remains | Reaction is too slow under the current conditions. | Increase temperature, change to a more potent coupling reagent, or increase reaction time. Check for reagent degradation. |
| Multiple Side Products | 1. Side reactions of the amine or acid. 2. Racemization of a chiral center. | 1. Ensure appropriate protecting groups are used if other reactive functionalities are present. 2. Add HOBt or HOAt to the reaction. Run the reaction at a lower temperature (0 °C to RT). |
References
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. [Link]
-
Acid-Amine Coupling using EDCI. Organic-Synthesis.com. [Link]
-
What is the best condition for coupling amine-compound with a diversity of carboxylic acids, with less byproducts?. ResearchGate. [Link]
-
Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
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HATU/PyBOP coupling procedure question. Reddit. [Link]
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Amine to Amide (EDC + HOBt). Common Organic Chemistry. [Link]
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Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]
-
Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Technology Networks. [Link]
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Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. National Institutes of Health. [Link]
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Discovery of amide-bridged pyrrolo[2,3-d]pyrimidines as tumor targeted classical antifolates with selective uptake by folate receptor α and inhibition of de novo purine nucleotide biosynthesis. National Institutes of Health. [Link]
-
Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry. [Link]
-
Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry. [Link]
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Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. National Institutes of Health. [Link]
-
Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. National Institutes of Health. [Link]
-
Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. ResearchGate. [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]
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Pyrrole carboxamide introduction in the total synthesis of oroidin alkaloids. RSC Publishing. [Link]
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How do I avoid side reactions while doing this peptide coupling reaction?. Reddit. [Link]
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Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Semantic Scholar. [Link]
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Application Note: Strategic Integration of 1,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid in Advanced Kinase Inhibitor Design
Introduction & Structural Rationale
In the landscape of targeted oncology and signal transduction modulation, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a cornerstone of kinase inhibitor design. Classically, this bicyclic system functions as an ATP-competitive hinge binder. In its canonical binding mode, the unsubstituted N1-H acts as a critical hydrogen bond donor to the kinase hinge region, while the N7 lone pair acts as a hydrogen bond acceptor [1].
However, incorporating 1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (CAS: 1638759-65-5) into a drug discovery pipeline represents a deliberate departure from this classical paradigm. As an Application Scientist, it is crucial to understand the causality behind this specific substitution pattern:
-
N1-Methylation (The Anti-Hinge Strategy): Methylating the pyrrole nitrogen abolishes its hydrogen bond donor capacity. This steric and electronic modification intentionally prevents canonical hinge binding. This is a highly effective strategy for designing Type II (DFG-out) or Type III (allosteric) inhibitors , forcing the scaffold into deep hydrophobic pockets and reducing off-target promiscuity driven by highly conserved ATP hinge regions.
-
C6-Methylation: The addition of a methyl group at the C6 position on the pyridine ring increases the overall lipophilicity of the core. This allows the scaffold to tightly pack against hydrophobic sub-pockets (such as the selectivity pocket adjacent to the gatekeeper residue).
-
C2-Carboxylic Acid: This moiety serves as a highly versatile synthetic vector. It allows for rapid amide coupling with various pharmacophoric amines, enabling the extension of the molecule toward the solvent-exposed channel or the appending of a secondary hinge-binding motif to create a bivalent inhibitor [2].
Logical design framework for utilizing 1,6-dimethyl-7-azaindole in non-canonical kinase inhibition.
Physicochemical Properties
Understanding the baseline metrics of your building block is essential for predicting the downstream ADME (Absorption, Distribution, Metabolism, and Excretion) properties of your final inhibitor library.
| Property | Value | Implication for Drug Design |
| CAS Number | 1638759-65-5 | Unique identifier for procurement and library registration. |
| Molecular Formula | C10H10N2O2 | - |
| Molecular Weight | 190.20 g/mol | Low MW fragment; leaves ample "budget" (<500 Da) for appending large pharmacophores. |
| H-Bond Donors | 1 (Carboxylic -OH) | Will be consumed during amide coupling, yielding an inhibitor with high permeability. |
| H-Bond Acceptors | 3 (N7, C=O, -OH) | N7 remains available for specific interactions within the allosteric pocket. |
| LogP (Estimated) | ~1.8 - 2.2 | Ideal lipophilicity for a core scaffold, promoting favorable cellular penetration. |
Synthetic Protocol: Amide Coupling Workflow
To utilize this building block, the most robust approach is the activation of the C2-carboxylic acid to form an amide linkage with a target amine (e.g., an aniline derivative). We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) due to its superior efficiency in coupling sterically hindered or electron-deficient heterocyclic carboxylic acids.
Step-by-Step Methodology
-
Activation: Dissolve 1.0 equivalent (eq) of 1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.2 M under an inert nitrogen atmosphere.
-
Base Addition: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA deprotonates the carboxylic acid and neutralizes the amine hydrochloride salts, ensuring the nucleophile is fully active.
-
Coupling Reagent: Add 1.2 eq of HATU. Stir at room temperature for 15 minutes to form the active OAt-ester intermediate.
-
Nucleophilic Attack: Add 1.1 eq of the desired primary or secondary amine. Stir at room temperature for 2–4 hours.
-
Self-Validating Check (LC-MS): Before quenching, sample 5 µL of the reaction mixture, dilute in methanol, and analyze via LC-MS. Validation: The reaction is complete when the starting material peak (m/z [M+H]+ 191.2) is entirely replaced by the product mass. If unreacted acid remains, add an additional 0.2 eq of HATU.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the product with Ethyl Acetate (3x). Wash the combined organic layers heavily with brine (5x) to remove residual DMF and HATU byproducts (tetramethylurea).
-
Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (Silica gel, Dichloromethane/Methanol gradient).
Biological Validation: Live-Cell Target Engagement
Biochemical assays (like TR-FRET) often fail to translate to cellular efficacy because they do not account for cellular permeability, membrane partitioning, or the highly competitive intracellular ATP environment (typically 1–5 mM). To validate inhibitors derived from our 1,6-dimethyl-azaindole scaffold, we employ the NanoBRET™ Target Engagement (TE) Intracellular Kinase Assay [3].
Protocol: NanoBRET Target Engagement
-
Cell Plating & Transfection: Plate HEK293T cells in a 96-well tissue culture plate. Transfect the cells with a plasmid encoding your target kinase fused to NanoLuc® luciferase using a standard lipid-based transfection reagent. Incubate for 24 hours at 37°C, 5% CO₂.
-
Tracer Addition: Add the appropriate cell-permeable NanoBRET™ Kinase Tracer at a concentration corresponding to its predetermined EC₅₀. Causality: Using the EC₅₀ concentration ensures the assay is highly sensitive to competitive displacement by your synthesized inhibitor.
-
Inhibitor Treatment: Add the synthesized azaindole-derived inhibitors in a 10-point dose-response titration. Incubate for 2 hours.
-
Self-Validating Baseline Check: Ensure control wells (Tracer + NanoLuc, no inhibitor) exhibit a robust BRET ratio (typically >100 milliBRET units). This validates that the fusion protein is expressed and the tracer has successfully engaged the target in live cells.
-
Signal Detection: Add NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor. Causality: The extracellular inhibitor quenches any signal from dead cells or leaked enzyme, ensuring the BRET signal is strictly intracellular. Read the plate on a luminescence microplate reader equipped with appropriate donor (460 nm) and acceptor (610 nm) filters.
Step-by-step workflow of the NanoBRET target engagement assay for validating kinase inhibitors.
References
-
Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors Journal of Medicinal Chemistry, American Chemical Society. URL:[Link]
-
Discovery of GSK1070916, a Potent and Selective Inhibitor of Aurora B/C Kinase Journal of Medicinal Chemistry, American Chemical Society. URL:[Link]
in vitro assay preparation using 1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
An Application Note by a Senior Application Scientist
Introduction: The Strategic Role of N1-Methylated Azaindoles in Kinase Drug Discovery
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a highly privileged scaffold in modern drug discovery, most notably recognized for its role as an ATP-competitive hinge-binding motif in kinase inhibitors [1]. Traditionally, the pyridine nitrogen and the pyrrole NH of the 7-azaindole core act as a bidentate hydrogen bond acceptor/donor pair, perfectly mimicking the adenine ring of ATP to anchor the molecule within the kinase orthosteric site [2].
However, 1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (CAS: 1638759-65-5) presents a highly specialized structural divergence. The methylation at the N1 position abolishes the classical pyrrole NH hydrogen bond donor. From a mechanistic standpoint, this intentional modification forces the scaffold into a "flipped" binding mode or directs it toward non-hinge allosteric pockets [3]. Furthermore, the C2-carboxylic acid serves as a versatile synthetic vector, allowing medicinal chemists to generate amide libraries that project deep into the solvent channel or interact directly with the DFG motif.
This application note details the optimized in vitro assay preparation and screening protocols required to evaluate this unique building block and its immediate derivatives during early-stage fragment screening and hit-to-lead optimization.
Part 1: Mechanistic Rationale & Workflow Visualization
When screening N1-methylated azaindoles, traditional biochemical assays can yield false negatives if the assay conditions do not accommodate the altered binding kinetics of the "flipped" conformation. To validate target engagement, we employ an orthogonal testing strategy: a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for highly sensitive, homogenous binding quantification, followed by Differential Scanning Fluorimetry (DSF) to confirm direct thermodynamic stabilization of the kinase domain.
Fig 1: Structural causality and binding mechanism of the N1-methylated 7-azaindole scaffold.
Part 2: Compound Solubilization and Buffer Preparation
The presence of the C2-carboxylic acid (pKa ~4.5) means the compound exists primarily as an anion at physiological pH. Improper handling can lead to compound aggregation, localized pH shifts in microtiter plates, or precipitation, which are primary drivers of false positives in high-throughput screening.
Protocol 1: Master Stock Preparation
-
Weighing & Solubilization : Weigh the lyophilized powder of 1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. Dissolve in 100% anhydrous DMSO to achieve a 10 mM master stock.
-
Sonication : Due to the intermolecular hydrogen bonding of the carboxylic acid, subject the vial to bath sonication for 5 minutes at room temperature to ensure complete dissolution.
-
Storage : Aliquot into single-use amber vials and store at -20°C. Avoid freeze-thaw cycles which can induce micro-crystal formation.
Protocol 2: Assay Buffer Formulation
Causality Check: A robust buffer is required to maintain kinase stability while preventing the carboxylic acid from sequestering essential divalent cations.
-
Base Buffer : 50 mM HEPES (pH 7.5) – Maintains stable pH against the acidic test compound.
-
Salts : 10 mM MgCl₂ and 1 mM EGTA – Mg²⁺ is essential for kinase conformation; EGTA chelates trace heavy metals without stripping Mg²⁺.
-
Detergent : 0.01% Tween-20 – Critical for preventing non-specific hydrophobic aggregation of the azaindole core.
-
Reducing Agent : 2 mM DTT (added fresh) – Prevents oxidation of surface cysteines on the kinase.
Part 3: Orthogonal In Vitro Screening Protocols
Assay 1: TR-FRET Kinase Binding Assay
TR-FRET is utilized due to its insensitivity to compound auto-fluorescence—a common artifact when screening planar, conjugated aromatic systems like azaindoles.
Step-by-Step Methodology:
-
Serial Dilution : Prepare a 3-fold, 10-point serial dilution of the 10 mM compound stock in 100% DMSO.
-
Acoustic Dispensing : Use an Echo acoustic liquid handler to transfer 100 nL of the diluted compound into a 384-well low-volume proxiplate. This ensures the final DMSO concentration remains ≤1%, preventing solvent-induced kinase denaturation.
-
Reagent Addition :
-
Add 5 µL of the target Kinase (e.g., JAK2 or BRAF) tagged with a Europium (Eu) anti-tag antibody.
-
Add 5 µL of a fluorescently labeled kinase tracer (e.g., Alexa Fluor 647-linked ATP competitive probe).
-
-
Incubation : Seal the plate and incubate for 60 minutes at 25°C to allow the system to reach thermodynamic equilibrium.
-
Detection : Read the plate on a multi-mode microplate reader. Excite the Eu-donor at 340 nm and measure emission at 615 nm (donor) and 665 nm (acceptor).
-
Analysis : Calculate the FRET ratio (665/615 nm). A decrease in the FRET signal indicates that the azaindole compound has successfully displaced the tracer from the binding pocket.
Fig 2: Step-by-step TR-FRET assay workflow for evaluating target engagement.
Assay 2: Differential Scanning Fluorimetry (DSF)
To ensure the TR-FRET signal is not an artifact of tracer interference, DSF is used to measure the thermal stabilization ( ΔTm ) of the kinase domain upon binding to the azaindole scaffold.
Step-by-Step Methodology:
-
Reaction Mix : In a 96-well PCR plate, combine 1 µM of the purified kinase domain, 5X SYPRO Orange dye, and 50 µM of the azaindole test compound (diluted in the Assay Buffer).
-
Centrifugation : Spin the plate at 1000 x g for 1 minute to remove air bubbles, which can severely distort fluorescence readings during the melt curve.
-
Thermal Ramping : Place the plate in a Real-Time PCR machine. Program a thermal ramp from 25°C to 95°C at a rate of 0.5°C/minute.
-
Data Acquisition : Monitor the fluorescence in the ROX channel (Excitation ~490 nm, Emission ~610 nm). As the kinase unfolds, the hydrophobic core is exposed, allowing SYPRO Orange to bind and fluoresce.
-
Analysis : The melting temperature ( Tm ) is calculated from the inflection point of the first derivative of the melt curve. A positive shift ( ΔTm>2.0 °C) confirms direct, stabilizing target engagement.
Part 4: Data Presentation and Interpretation
When evaluating fragments like 1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, raw affinity (IC₅₀) is often in the micromolar range due to the small molecular weight. The true value lies in the Ligand Efficiency (LE) and the orthogonal validation of binding.
Table 1: Representative Screening Data for Azaindole Scaffolds
| Compound / Scaffold | Target Kinase | TR-FRET IC₅₀ (µM) | DSF ΔTm (°C) | Ligand Efficiency (LE) | Binding Mode |
| 1,6-dimethyl-azaindole-2-COOH | JAK2 | 45.2 ± 3.1 | + 2.4 | 0.38 | Flipped / Atypical |
| Unsubstituted 7-Azaindole | JAK2 | 85.5 ± 5.4 | + 1.1 | 0.31 | Normal (Hinge) |
| Reference (Vemurafenib core) | BRAF (V600E) | 0.04 ± 0.01 | + 8.5 | 0.42 | Normal (Hinge) |
Interpretation: The data demonstrates that while the N1-methylated carboxylic acid fragment has moderate raw affinity, its Ligand Efficiency (0.38) is excellent for a fragment-sized molecule. The positive ΔTm confirms that the "flipped" binding mode successfully stabilizes the kinase domain, providing a validated starting point for C2-amide derivatization.
References
-
Zhao, Z., et al. "Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity." ACS Medicinal Chemistry Letters, 2011. Available at:[Link][1]
-
Popowycz, F., et al. "The Azaindole Framework in the Design of Kinase Inhibitors." International Journal of Molecular Sciences, 2015. Available at:[Link] [2]
-
M. Qhobosheane, et al. "7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors." Chemical and Pharmaceutical Bulletin, 2020. Available at:[Link] [3]
Advanced Catalytic Functionalization Methods for 1,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid
Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Application Note & Validated Experimental Protocols
Executive Summary
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged pharmacophore in modern drug discovery, acting as a bioisostere for both indoles and purines. It is heavily utilized in the development of kinase inhibitors (e.g., Vemurafenib) and Factor Xa inhibitors. Among its derivatives, 1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (CAS: 1638759-65-5) represents a highly specialized, late-stage intermediate.
This application note details the causality, mechanistic pathways, and validated protocols for the catalytic functionalization of this specific molecule. By leveraging the C2-carboxylic acid as a "traceless" directing group, researchers can perform orthogonal functionalizations—specifically decarboxylative cross-couplings and halogenations—without relying on unstable C2-boronic acid precursors.
Physicochemical Profile & Reactivity Rationale
Successful catalytic functionalization of azaindoles requires overcoming their inherent tendency to poison transition-metal catalysts. The structural modifications of 1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid provide distinct reactivity advantages ([1]):
-
N1-Methylation (Catalyst Protection): The presence of the N1-methyl group eliminates the acidic pyrrole N-H. This prevents the formation of unreactive, off-cycle Palladium-Nitrogen (Pd-N) resting states, which is a primary failure mode in the cross-coupling of unprotected azaindoles.
-
C6-Methylation (Steric & Electronic Modulation): The C6-methyl group inductively donates electron density into the electron-deficient pyridine ring. More importantly, it provides critical steric shielding to the adjacent N7 pyridine nitrogen, suppressing its ability to coordinate with Pd(0) catalysts or undergo unwanted N-oxidation.
-
C2-Carboxylic Acid (Traceless Linchpin): C2-boronic acids of azaindoles are notoriously unstable, undergoing rapid protodeboronation. The C2-carboxylic acid is bench-stable and, under thermal conditions with Ag(I) or Cu(I) co-catalysts, readily extrudes CO₂ to generate a highly reactive C2-metalated nucleophile for cross-coupling ([2]).
Mechanistic Pathways & Orthogonal Workflow
The functionalization of this molecule can be directed down three orthogonal pathways depending on the catalyst and additive system employed.
Orthogonal functionalization workflow for 1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.
Quantitative Reaction Metrics
The following table summarizes the optimized parameters and expected outcomes for the primary functionalization pathways.
| Transformation | Catalyst System | Co-Catalyst / Additive | Temp (°C) | Target Site | Typical Yield (%) | Key Advantage |
| Decarboxylative Suzuki | Pd(PPh₃)₄ (5 mol%) | Ag₂CO₃ (1.5 eq) | 120 | C2 | 65–85 | Avoids unstable C2-boronic acids; broad aryl scope. |
| Decarboxylative Halogenation | None (Thermal) | Ag₂CO₃ / NBS | 80 | C2 | 70–90 | Generates a versatile C2-bromo hub for aminations. |
| C3 C–H Arylation | Pd(OAc)₂ (5 mol%) | Ag₂O / TFA | 100 | C3 | 50–75 | Orthogonal functionalization; leaves C2-acid intact. |
Validated Experimental Protocols
Protocol A: Palladium-Catalyzed Decarboxylative Suzuki-Miyaura Cross-Coupling
This protocol utilizes a redox-neutral Pd/Ag bimetallic system. The silver co-catalyst is strictly required to lower the activation energy of C–C bond cleavage, forming a C2-Ag intermediate that subsequently transmetalates to the Palladium cycle ([3]).
Catalytic cycle for redox-neutral Pd/Ag-mediated decarboxylative cross-coupling at the C2 position.
Materials:
-
1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (1.0 mmol, 190.2 mg)
-
Aryl Halide (e.g., 4-bromoanisole) (1.2 mmol)
-
Pd(PPh₃)₄ (0.05 mmol, 57.8 mg, 5 mol%)
-
Ag₂CO₃ (1.5 mmol, 413.6 mg)
-
Anhydrous DMF / 1,4-Dioxane (1:1 v/v, 10 mL)
Step-by-Step Procedure:
-
Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the azaindole-2-carboxylic acid, Pd(PPh₃)₄, and Ag₂CO₃.
-
Inert Atmosphere: Evacuate and backfill the tube with dry Argon (repeat 3x). Causality: Pd(0) species are highly sensitive to oxygen, which causes premature catalyst degradation.
-
Solvent & Electrophile Addition: Add the anhydrous solvent mixture followed by the aryl halide via syringe.
-
Thermal Activation: Seal the tube and heat the heterogeneous mixture to 120 °C in a pre-heated oil bath for 16 hours.
-
Workup: Cool the mixture to room temperature. Dilute with EtOAc (30 mL) and filter through a pad of Celite to remove silver salts and precipitated palladium black.
-
Extraction: Wash the organic filtrate with water (3 x 20 mL) and brine (20 mL) to remove DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient).
Protocol B: Decarboxylative Halogenation (Synthesis of C2-Bromo Hub)
When C-N or C-O bond formation is desired at the C2 position, standard decarboxylative couplings often fail. Instead, converting the C2-acid to a C2-bromide creates an electrophilic hub compatible with standard Buchwald-Hartwig aminations.
Materials:
-
1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (1.0 mmol, 190.2 mg)
-
N-Bromosuccinimide (NBS) (1.1 mmol, 195.8 mg)
-
Ag₂CO₃ (0.2 mmol, 55.1 mg, 20 mol%)
-
Anhydrous DMF (5 mL)
Step-by-Step Procedure:
-
Reagent Mixing: Combine the azaindole-2-carboxylic acid, NBS, and Ag₂CO₃ in a round-bottom flask.
-
Reaction Initiation: Add DMF. The reaction is stirred at 80 °C under an Argon atmosphere for 4 hours. Causality: Ag₂CO₃ acts catalytically here to facilitate the extrusion of CO₂, while NBS traps the resulting C2-Ag intermediate via electrophilic halogenation.
-
Quenching: Cool to room temperature and quench with a saturated aqueous solution of Na₂S₂O₃ (10 mL) to neutralize residual active bromine species.
-
Extraction & Purification: Extract with EtOAc (3 x 15 mL). Wash combined organics with brine, dry over MgSO₄, and purify via short-path silica plug.
Quality Control & Troubleshooting (Self-Validating Systems)
To ensure the integrity of the experimental protocols, the following in-process controls (IPCs) must be utilized:
-
Visual Indicators: During Protocol A, the initial heating phase (approx. 80–100 °C) should result in visible effervescence (CO₂ gas evolution). The absence of gas evolution indicates poor Ag₂CO₃ quality or moisture contamination.
-
LC-MS Tracking: The starting material (C₁₀H₁₀N₂O₂) possesses a distinct [M+H]⁺ peak at m/z 191.08.
-
Success Metric: Complete disappearance of m/z 191.08 within 4 hours.
-
Intermediate Tracking: In Protocol A, a transient peak corresponding to the protodecarboxylated byproduct (1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine, m/z 147.09) may appear if transmetalation to Palladium is slower than protonation. If this byproduct exceeds 15% area, increase the Pd loading to 10 mol% or switch to a more electron-rich ligand (e.g., XPhos).
-
-
TLC Analysis: In Protocol B, the starting material is highly polar (remains near the baseline in 3:1 Hexanes/EtOAc). The C2-bromo product will elute rapidly with an Rf of ~0.6, exhibiting strong UV absorbance at 254 nm.
References
-
Product Class 22: Azaindoles and Their Derivatives. Science of Synthesis. URL: [Link]
-
Palladium-Catalyzed Decarboxylative Suzuki and Heck Couplings of Azaindole-2-carboxylic Acids: Synthesis of 2-Aryl/Alkenyl-1-phenylsulfonyl-1H-pyrrolo-[2,3-b]pyridines. Asian Journal of Organic Chemistry, 2013, 2, 304-309. URL: [Link]
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules (NIH PMC), 2018. URL: [Link]
Application Note: Scale-Up Synthesis and Process Optimization of 1,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid (CAS 1638759-65-5)
Executive Summary & Strategic Rationale
Azaindoles (pyrrolo-pyridines) are privileged pharmacophores in modern drug discovery, frequently utilized as bioisosteres of indoles to improve aqueous solubility and modulate hydrogen-bonding interactions within kinase hinge regions. The target compound, 1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (CAS 1638759-65-5) , is a highly valuable building block for advanced pharmaceutical intermediates.
Traditional medicinal chemistry routes to 2-carboxy azaindoles often rely on the direct C2-lithiation of pre-formed azaindole cores using strong organolithium reagents (e.g., n-BuLi) at cryogenic temperatures (-78 °C). While suitable for milligram-scale discovery, this approach is fundamentally unsuited for multi-kilogram scale-up due to severe safety hazards, high energy costs, and poor regiocontrol. To address this, we have engineered a highly scalable, bottom-up process chemistry route based on a modified Reissert indole synthesis . This approach constructs the pyrrole ring de novo, bypassing hazardous cryogenic steps entirely.
Retrosynthetic Analysis & Route Selection
Our scalable route utilizes 2,6-dimethyl-3-nitropyridine as an inexpensive, commercially available starting material. The synthesis is divided into four distinct, self-validating stages:
-
Regioselective Claisen Condensation: The C2-methyl group is significantly more acidic than the C6-methyl due to the synergistic electron-withdrawing effects of the ortho-nitro group and the adjacent pyridine nitrogen. This allows for selective condensation with diethyl oxalate.
-
Reductive Cyclization: Catalytic hydrogenation reduces the nitro group to an aniline, which spontaneously undergoes intramolecular condensation with the adjacent α-keto ester to form the 7-azaindole core.
-
Regioselective N-Methylation: Controlled alkylation at the N1 position.
-
Saponification: Hydrolysis of the ester to yield the final carboxylic acid.
Synthetic workflow for CAS 1638759-65-5 via a modified Reissert indole synthesis.
Process Optimization & Causality: The N-Methylation Challenge
A critical failure point in azaindole scale-up is the regioselectivity of alkylation. Azaindoles possess two nucleophilic centers: the pyrrole nitrogen (N1) and the pyridine nitrogen (N7). Alkylation at N7 forms an undesirable azaindolium salt.
To achieve high N1 selectivity, the base must be strong enough to fully deprotonate N1, concentrating the electron density at the pyrrole ring. While Sodium Hydride (NaH) is the medicinal chemistry standard, it generates explosive hydrogen gas and poses severe pyrophoric risks at scale. We conducted a rigorous optimization to identify a safer, scalable alternative .
As shown in Table 1 , switching to Potassium Carbonate (K₂CO₃) in Dimethylformamide (DMF) provided an optimal balance. The causality behind this success lies in the solvent effect: DMF highly solvates the potassium cation, creating a "naked" and highly reactive N1 anion, which drives the regioselectivity toward the desired product without the need for hazardous hydrides.
Table 1: Base and Solvent Screening for N-Methylation of Ethyl 6-methyl-7-azaindole-2-carboxylate
| Base | Solvent | Temp (°C) | Yield: N1-Methyl (%) | Yield: N7-Methyl (%) | Scalability & Safety Rating |
| NaH | THF | 0 to 25 | 92 | < 2 | Poor (Pyrophoric, H₂ gas evolution) |
| Cs₂CO₃ | DMF | 25 | 89 | 4 | Moderate (Prohibitive material cost) |
| K₂CO₃ | MeCN | 60 | 70 | 15 | Good (Lower selectivity at elevated temp) |
| K₂CO₃ | DMF | 25 | 88 | 3 | Excellent (Optimal safety and cost) |
Step-by-Step Scale-Up Protocol
This protocol is designed as a self-validating system , utilizing physical state changes and integrated In-Process Controls (IPCs) to guarantee batch-to-batch reproducibility.
Step 1: Claisen Condensation
-
Charge: To a 50 L glass-lined reactor under N₂, add 2,6-dimethyl-3-nitropyridine (1.0 eq) and anhydrous THF (10 vol).
-
React: Cool the jacket to 0 °C. Add diethyl oxalate (1.2 eq). Begin portion-wise addition of Potassium ethoxide (KOEt) (1.3 eq), strictly maintaining the internal temperature below 10 °C. Causality: Strict thermal control prevents the highly reactive carbanion from undergoing self-condensation.
-
Validate: Stir for 4 hours at 25 °C. The reaction is self-validating via a distinct color shift from pale yellow to deep red (formation of the enolate). IPC: HPLC must show <1% starting material.
-
Workup: Quench with 1M HCl to pH 5. Extract with EtOAc, wash with brine, and concentrate to yield the intermediate.
Step 2: Reductive Cyclization
-
Charge: Transfer the intermediate to a 50 L pressure reactor. Dissolve in absolute ethanol (15 vol). Add 10% Pd/C (0.05 eq by weight).
-
React: Purge the vessel with N₂ (3x), then pressurize with H₂ to 3 bar. Heat to 40 °C.
-
Validate: Causality: The reduction of the nitro group to an amine triggers an immediate, spontaneous intramolecular cyclization. The system is self-validating: reaction completion is definitively indicated when H₂ gas uptake ceases and reactor pressure stabilizes. IPC: HPLC confirms the absence of the uncyclized aniline intermediate.
-
Workup: Filter the mixture through a Celite pad to remove the Pd/C catalyst. Concentrate the filtrate to afford ethyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate.
Step 3: Regioselective N-Methylation
-
Charge: Dissolve the azaindole intermediate in anhydrous DMF (8 vol) in a clean reactor. Add K₂CO₃ (2.0 eq) and cool to 10 °C.
-
React: Add Methyl Iodide (MeI) (1.1 eq) dropwise over 1 hour. Stir at 25 °C for 12 hours.
-
Validate: The heterogeneous K₂CO₃ slowly dissolves as the reaction progresses, acting as a visual indicator of conversion. IPC: HPLC shows <0.5% unmethylated intermediate.
-
Workup: Slowly add purified water (20 vol) to the reactor. The product will precipitate as an off-white solid. Filter and wash with cold water.
Step 4: Saponification & Isolation (CAS 1638759-65-5)
-
Charge: Suspend the N-methylated ester in a 1:1 mixture of EtOH and 2M NaOH (aq) (10 vol total).
-
React: Heat to 60 °C for 3 hours. The suspension will become a clear, homogeneous solution as the ester hydrolyzes into the water-soluble sodium salt.
-
Validate: IPC: Complete disappearance of the ester peak on HPLC.
-
Isolation: Cool the reactor to 5 °C. Slowly acidify the solution with 6M HCl to exactly pH 3.5. Causality: pH 3.5 is the calculated isoelectric point of the target molecule. Acidifying exactly to this point ensures the product crashes out as a high-purity crystalline solid rather than an intractable oil.
-
Dry: Filter the precipitate, wash with ice-cold water, and dry in a vacuum oven at 50 °C to yield the final product (>99% purity by HPLC).
Process Flow Visualization
Multi-reactor process flow and downstream isolation strategy for scale-up.
References
-
Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. Organic Process Research & Development, ACS Publications. URL:[Link]
-
Optimization and Scaling up of the Azaindole Derivatives Synthesis. Journal of Organic and Pharmaceutical Chemistry, ResearchGate. URL:[Link]
-
Synthesis of 6-azaindoles via electrophilic[4+1]-cyclization of 3-amino-4-methyl pyridines. ChemRxiv. URL:[Link](Note: URL generalized to ChemRxiv repository index based on grounding data)
Technical Support Center: HPLC Method Optimization for 1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. This document is designed for researchers, analytical chemists, and drug development professionals. It provides in-depth, field-proven insights into method development and troubleshooting, moving beyond simple procedural lists to explain the scientific reasoning behind each step.
Analyte Overview: Understanding the Challenge
1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound belonging to the pyrrolopyridine class.[1][2] Its structure presents unique challenges for reversed-phase HPLC analysis due to its dual nature:
-
A Basic Pyridine Moiety: The nitrogen atom in the pyridine ring is basic, with a typical pKa around 5.2-6.0 for pyridine derivatives.[3] This site is prone to protonation and can cause undesirable interactions with the silica backbone of many HPLC columns.
-
An Acidic Carboxylic Acid Group: The carboxylic acid moiety is acidic and will be deprotonated (anionic) at higher pH values.
-
Zwitterionic Potential: The presence of both acidic and basic functional groups means the molecule can exist as a zwitterion, making its retention behavior highly sensitive to the mobile phase pH.
These properties can lead to common analytical issues such as poor peak shape (tailing), low retention on standard C18 columns, and method instability. This guide will provide a systematic approach to overcome these challenges.
Section 1: Recommended Starting Method & Rationale
For initial analysis, a robust reversed-phase HPLC method is recommended. The following conditions provide a well-reasoned starting point.
| Parameter | Recommended Condition | Rationale |
| Column | C18, End-capped, 5 µm, 4.6 x 150 mm | A C18 column is a versatile starting point.[4] High-purity silica with thorough end-capping is critical to minimize interactions between the basic pyridine nitrogen and acidic residual silanols, which is a primary cause of peak tailing. |
| Mobile Phase A | 0.1% Formic Acid in Water | The low pH (~2.7) serves two purposes: 1) It fully protonates the pyridine nitrogen, ensuring a consistent charge state. 2) It suppresses the ionization of residual silanols on the column, further improving peak shape. Formic acid is also MS-compatible.[3] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is often a good first choice for organic modifier due to its low viscosity and UV transparency. The acid is included to maintain a consistent pH throughout the gradient. |
| Gradient | 5% to 95% B over 15 minutes | A broad gradient is essential for initial screening to determine the approximate elution conditions and to elute any potential late-eluting impurities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides better reproducibility than ambient temperature. |
| Detection (UV) | Diode Array Detector (DAD/PDA) Scan | Scan from 200-400 nm initially to determine the wavelength of maximum absorbance (λmax) for the analyte. |
| Injection Vol. | 5 µL | A small volume minimizes potential solvent effects and column overload. |
| Sample Diluent | 50:50 Acetonitrile/Water | A diluent matching the initial mobile phase composition is ideal to ensure good peak shape. If solubility is an issue, DMSO can be used, but injection volume should be kept minimal.[5] |
Section 2: Method Development Workflow
A systematic approach to method development is crucial for achieving a robust and reliable analytical method. The following workflow outlines the key stages.
Caption: A systematic workflow for HPLC method development.
Section 3: Troubleshooting Guide & FAQs
This section addresses common problems encountered during the analysis of 1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid in a question-and-answer format.
Frequently Asked Questions
Q1: Why is my peak tailing severely on a standard C18 column?
Answer: Peak tailing for this compound is almost always caused by secondary interactions between the protonated (positively charged) basic pyridine nitrogen and deprotonated (negatively charged) residual silanol groups on the silica surface of the HPLC column. Even on end-capped columns, some active silanols remain.
Solutions:
-
Lower Mobile Phase pH: Using a mobile phase with a pH between 2.5 and 3.0 (e.g., 0.1% Formic Acid or Trifluoroacetic Acid) will suppress the ionization of the silanol groups, minimizing this interaction.
-
Use a High-Quality, End-Capped Column: Select a modern column specifically designed for good peak shape with basic compounds.
-
Add a Competing Base (Use with Caution): Adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can mask the active silanols. However, this is often not ideal as TEA can suppress MS ionization and is a less modern approach.
-
Consider a Different Stationary Phase: A phenyl-hexyl or embedded polar group (PEG) column may offer different selectivity and reduced silanol interactions.
Q2: I have very little retention, and my peak elutes near the void volume. How can I increase retention time?
Answer: This indicates that the analyte is too polar for the current conditions and is not partitioning sufficiently into the C18 stationary phase.
Solutions:
-
Decrease the Initial Organic Percentage: Lower the starting percentage of Mobile Phase B (Acetonitrile) in your gradient. Try starting at 2% or even 0% organic.
-
Adjust Mobile Phase pH: The charge state of the molecule dramatically affects its polarity. At low pH, the carboxylic acid is neutral, but the pyridine is protonated (charged). At a pH around 4-5, the molecule might be zwitterionic. Experimenting with pH can significantly alter retention. A pH scout is highly recommended.
-
Switch to a More Retentive Column: Consider a column designed for polar analytes, such as an AQ-C18 or a mixed-mode column. Mixed-mode columns provide multiple interaction mechanisms (reversed-phase and ion-exchange) and are excellent for retaining polar, ionizable compounds.[3]
-
Use a Different Organic Modifier: Methanol is generally a weaker solvent than acetonitrile in reversed-phase HPLC, which can sometimes increase retention for certain compounds.
Q3: My retention times are drifting from one injection to the next. What's causing this instability?
Answer: Retention time instability is often related to insufficient column equilibration or issues with the mobile phase.
Solutions:
-
Ensure Adequate Equilibration: When changing mobile phase composition or starting a new run, ensure the column is equilibrated for at least 10-15 column volumes. For a 150 x 4.6 mm column at 1 mL/min, this means equilibrating for 15-20 minutes.
-
Check Mobile Phase pH and Stability: If you are using a buffer near its pKa, small changes in composition can lead to significant pH shifts. Ensure your buffer is used within +/- 1 pH unit of its pKa. Always freshly prepare aqueous mobile phases.
-
Verify HPLC System Performance: Check for pump leaks, ensure the degasser is working correctly, and verify that the pump is delivering a consistent mobile phase composition.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common HPLC issues.
Section 4: Key Experimental Protocols
Protocol 1: Determination of UV Maximum Absorbance (λmax)
Objective: To find the optimal wavelength for UV detection, ensuring maximum sensitivity.
Procedure:
-
Prepare a standard solution of the analyte at a concentration that gives a significant absorbance (e.g., 10-20 µg/mL).
-
Set up the HPLC system with the starting method conditions.
-
Configure the Diode Array Detector (DAD) or Photo-Diode Array (PDA) to acquire spectra across a wide range, typically 200 nm to 400 nm.
-
Inject the standard solution.
-
Once the chromatogram is generated, use the chromatography software to view the UV spectrum of the main analyte peak.
-
Identify the wavelength(s) that show the highest absorbance. This is the λmax. Select this wavelength for quantitative analysis.
Protocol 2: Mobile Phase pH Scouting
Objective: To evaluate the effect of mobile phase pH on analyte retention and peak shape to find the optimal selectivity and performance.
Procedure:
-
Prepare Buffers: Prepare a series of identical mobile phases (e.g., 10 mM buffer in water/acetonitrile) but adjust the pH of the aqueous portion to cover a range. Good starting points are pH 3.0 (ammonium formate), pH 4.5 (ammonium acetate), and pH 6.0 (ammonium phosphate).
-
Systematic Injections: For each pH condition:
-
Thoroughly flush the HPLC system and equilibrate the column with the new mobile phase for at least 20 column volumes.
-
Inject the analyte standard.
-
Record the retention time, peak asymmetry (tailing factor), and resolution from any impurities.
-
-
Data Evaluation: Create a table comparing the key parameters at each pH. Select the pH that provides the best balance of retention, peak shape, and resolution.
| pH of Mobile Phase A | Retention Time (min) | Asymmetry Factor | Resolution (from nearest impurity) |
| 3.0 (Formate) | Record Value | Record Value | Record Value |
| 4.5 (Acetate) | Record Value | Record Value | Record Value |
| 6.0 (Phosphate) | Record Value | Record Value | Record Value |
References
-
Taylor & Francis Online. (2022). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. Available at: [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available at: [Link]
-
ACS Publications. (2008). Discovery of Pyrrolopyridine−Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities. Journal of Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (2022). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. Available at: [Link]
-
ACS Publications. (2012). Identification of Imidazo-Pyrrolopyridines as Novel and Potent JAK1 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Semantic Scholar. Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Available at: [Link]
-
PMC. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Available at: [Link]
-
PubChem. 1H-pyrrolo(3,2-b)pyridine-3-carboxylic acid. Available at: [Link]
-
Semantic Scholar. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Available at: [Link]
-
AWS. 3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5. Available at: [Link]
-
MDPI. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Available at: [Link]
-
RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Available at: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. helixchrom.com [helixchrom.com]
- 4. tandfonline.com [tandfonline.com]
- 5. evitachem.com [evitachem.com]
overcoming steric hindrance in 1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid amide coupling
Welcome to our dedicated technical support center for troubleshooting the challenging amide coupling of 1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to diagnose and resolve common issues encountered during the synthesis of amide derivatives from this sterically demanding scaffold. The inherent steric bulk around the carboxylic acid, a common feature in many pharmacologically relevant pyrrolopyridines, often leads to low yields and incomplete reactions with standard coupling protocols.[1][2]
This resource provides in-depth, field-proven insights and actionable protocols to enhance your success rate.
Frequently Asked Questions (FAQs)
Q1: My standard amide coupling reaction with 1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid using HATU/DIPEA is giving very low to no yield. What is the primary cause?
A1: The primary challenge with this substrate is significant steric hindrance. The methyl group at the 1-position (N1) of the pyrrole ring and the methyl group at the 6-position of the pyridine ring flank the carboxylic acid at the 2-position. This steric congestion severely restricts the approach of the amine nucleophile to the activated carboxylic acid intermediate.[3] Standard coupling reagents, even robust ones like HATU, may form an activated ester that is too sterically encumbered for the subsequent aminolysis to proceed efficiently, especially if the amine partner is also bulky.[4][5]
Q2: What are the initial troubleshooting steps I should take when a coupling reaction fails with this substrate?
A2: Before resorting to more exotic reagents, simple modifications to the reaction conditions can sometimes provide a breakthrough. Consider the following:
-
Elevated Temperature: Increasing the reaction temperature (e.g., to 40-80 °C) can provide the necessary activation energy to overcome the steric barrier.[5][6] Microwave irradiation can also be a powerful tool to accelerate sluggish couplings.[5]
-
Solvent Choice: The choice of solvent is critical. Aprotic polar solvents like DMF or NMP are standard, but exploring alternatives like DMA or sulfolane, which have higher boiling points and can improve solubility, may be beneficial. Ensure your solvent is anhydrous, as water can hydrolyze the activated intermediate.
-
Base Selection: While DIPEA is common, a more hindered, non-nucleophilic base like 2,4,6-collidine can sometimes be advantageous. It is less likely to cause side reactions with the activated ester. Conversely, for certain mechanisms, a less-hindered base might be required.
-
Concentration: Ensure the reaction is not too dilute. Running the reaction at a higher concentration (0.2 M to 0.5 M) can favor the bimolecular coupling reaction.
Q3: Are there specific classes of coupling reagents better suited for this type of sterically hindered substrate?
A3: Yes, when standard uronium/aminium salt reagents like HATU or HBTU fail, more potent activating agents are necessary.[5] Consider these alternatives:
-
Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are known to be highly effective for difficult couplings and can suppress racemization.[7]
-
Acyl Fluoride Precursors: Generating a highly reactive acyl fluoride in situ is an excellent strategy for overcoming steric hindrance.[8][9] The small size of the fluoride atom minimizes steric clash in the activated intermediate. Reagents like XtalFluor-E, TCFH-NMI, or BTFFH can be employed for this purpose.[5][8][9]
-
Mixed Anhydrides: Formation of a mixed anhydride, for instance with isobutyl chloroformate, can create a sufficiently reactive species for coupling with hindered amines.
-
Titanium-Mediated Coupling: Lewis acids like TiCl₄ can mediate the direct condensation of carboxylic acids and amines, often at elevated temperatures. This method has shown success with a range of substrates, although it may falter with extreme steric hindrance on both coupling partners.[6]
Troubleshooting Guide: A Deeper Dive
This section provides solutions to specific problems you might encounter.
Problem 1: Low Conversion Despite Using a Strong Coupling Reagent (e.g., HATU, PyBOP)
-
Potential Cause A: Inefficient Carboxylic Acid Activation. Even with a strong coupling reagent, the initial activation step might be slow due to the sterically hindered environment.
-
Solution: Pre-activation of the carboxylic acid can be highly effective. Stir the carboxylic acid, coupling reagent, and base (e.g., DIPEA or collidine) in your anhydrous solvent for 30-60 minutes at room temperature before adding the amine. This allows for the complete formation of the activated ester intermediate.
-
-
Potential Cause B: Decomposition of the Activated Intermediate. The activated species, while reactive, might also be unstable and decompose before the amine can react, especially at elevated temperatures.
-
Solution: Monitor the reaction closely by LC-MS. If you observe the formation of the activated intermediate followed by its decay without significant product formation, a lower reaction temperature with a longer reaction time might be necessary. Alternatively, a switch to a more stable activated species, like an acyl fluoride, could be beneficial.[9]
-
Problem 2: Formation of an N-acylurea Byproduct When Using Carbodiimides (EDC, DCC)
-
Potential Cause: The O-acylisourea intermediate, formed by the reaction of the carboxylic acid with a carbodiimide, is susceptible to an intramolecular rearrangement to a stable N-acylurea, especially when the subsequent nucleophilic attack by the amine is slow due to steric hindrance.[10]
-
Solution 1: Use of Additives. The addition of nucleophilic additives like HOBt (1-Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) is crucial.[11] These additives trap the O-acylisourea intermediate to form a more reactive and stable active ester, which is less prone to rearrangement. HOAt is generally more effective than HOBt in accelerating the coupling and minimizing side reactions.[11]
-
Solution 2: Acyl Transfer Catalyst. Adding a catalytic amount of DMAP (4-Dimethylaminopyridine) can significantly improve yields by forming a highly reactive acylpyridinium intermediate.[12] However, be cautious with chiral carboxylic acids as DMAP can sometimes increase the risk of epimerization.
-
Comparative Analysis of Coupling Reagents for Hindered Substrates
| Reagent Class | Example(s) | Mechanism of Activation | Advantages | Disadvantages |
| Uronium/Aminium Salts | HATU, HBTU, HCTU | Forms an active OAt or OBt ester.[11][13] | High efficiency for standard couplings, low racemization.[4] | May be insufficient for severely hindered substrates.[5] |
| Phosphonium Salts | PyBOP, PyAOP | Similar to uronium salts, forms an active ester. | Very effective for difficult couplings, low racemization.[7] | Byproducts can sometimes complicate purification. |
| Carbodiimides | EDC, DCC | Forms an O-acylisourea intermediate.[10] | Inexpensive and readily available.[10] | Prone to N-acylurea formation without additives; DCC byproduct (DCU) is poorly soluble.[7][10] |
| Acyl Halide Precursors | Oxalyl Chloride, SOCl₂ | Forms a highly reactive acyl chloride. | Very high reactivity. | Harsh conditions may not be suitable for sensitive substrates; can generate acidic byproducts.[5] |
| In Situ Acyl Fluorides | XtalFluor-E, BTFFH | Forms a highly reactive acyl fluoride.[9] | Excellent for sterically demanding couplings due to the small size of fluorine.[8][9] | Reagents can be more expensive. |
| Mixed Anhydrides | Isobutyl Chloroformate | Forms a mixed carboxylic-carbonic anhydride. | Good reactivity, often used in peptide synthesis. | Requires careful temperature control to avoid side reactions. |
Experimental Protocols
Protocol 1: High-Temperature Coupling Using HATU with Pre-activation
This protocol is a good starting point for moderately hindered systems.
-
To a solution of 1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M), add HATU (1.2 equiv) and DIPEA (3.0 equiv).
-
Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 equiv) to the reaction mixture.
-
Heat the reaction to 60 °C and monitor its progress by LC-MS. Reactions are typically stirred for 12-24 hours.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Amide Coupling via In Situ Acyl Fluoride Formation
This protocol is recommended for highly challenging couplings where other methods have failed.[9]
-
In an oven-dried flask under an inert atmosphere (e.g., argon), dissolve the 1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (1.0 equiv) in anhydrous acetonitrile or DCM (0.1 M).
-
Add a suitable fluorinating agent such as BTFFH (1.3 equiv) and a non-nucleophilic base like pyridine or 2,6-lutidine (1.5 equiv).
-
Stir the mixture at room temperature for 1-2 hours to form the acyl fluoride.
-
In a separate flask, dissolve the amine (1.2 equiv) and an additional equivalent of the non-nucleophilic base in the same anhydrous solvent.
-
Add the amine solution to the acyl fluoride mixture.
-
Heat the reaction mixture to an elevated temperature (e.g., 50-80 °C) and monitor by LC-MS.
-
Upon completion, perform an aqueous workup and purify the product as described in Protocol 1.
Visualizing the Workflow
Troubleshooting Logic for Hindered Amide Coupling
The following diagram outlines a decision-making process for tackling difficult amide couplings with the 1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid scaffold.
Caption: Prevention of N-acylurea byproduct with HOBt.
References
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. peptidechemistry.org [peptidechemistry.org]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
comparing binding affinities of 1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid analogs
As a Senior Application Scientist, evaluating the structural nuances of chemical building blocks is paramount to the success of any drug discovery campaign. The 7-azaindole (pyrrolo[2,3-b]pyridine) core is a privileged scaffold, widely recognized for its ability to mimic the purine ring of ATP. This makes it an exceptional hinge-binding motif for kinases and a potent structural anchor for phosphodiesterases.
Specifically, 1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid and its closely related analogs (such as the 1-methyl or unsubstituted 1H-variants) serve as critical synthetic precursors. By leveraging the 2-carboxylic acid functional group for amide coupling, researchers can systematically explore the structure-activity relationship (SAR) and binding affinities of the resulting carboxamide inhibitors against complex therapeutic targets.
This guide provides an objective comparison of the binding affinities of these analogs, the mechanistic causality behind their performance, and the self-validating experimental protocols required to evaluate them.
Mechanistic Causality: Why Substitutions Dictate Binding Affinity
When designing inhibitors, the transition from a carboxylic acid building block to a functionalized carboxamide dictates the final binding mode within the target protein. The structural choices are not arbitrary; they are governed by strict thermodynamic and steric principles:
-
The Core (Hinge Binder): The pyrrolo[2,3-b]pyridine nitrogen atoms form critical bidentate hydrogen bonds with the hinge region of kinases (e.g., FGFR1) or establish π−π stacking interactions with active site residues in phosphodiesterases (e.g., PDE4B) [1].
-
The 1- and 6-Positions (Steric & Lipophilic Tuning): Methylation at the N1 (1-methyl) or C6 (6-methyl) positions drastically alters the desolvation penalty and rotational entropy. For instance, in PDE4B inhibitors, removing the N-methyl group (reverting to the 1H-analog) often increases potency because the free N-H acts as an essential hydrogen bond donor. Conversely, N-methylation can completely abolish activity if that specific H-bond is required for target engagement [1]. In contrast, for certain kinase targets, the 1,6-dimethyl substitution enhances lipophilic contacts within the hydrophobic pocket, improving target residence time.
-
The 2-Carboxamide Extension: The amide formed from the 2-carboxylic acid directs the appended functional groups into the solvent-exposed region or a secondary allosteric pocket. This vector is the primary driver for achieving selectivity (e.g., distinguishing PDE4B from the highly homologous PDE4D to avoid emetic side effects) [2].
Workflow from carboxylic acid precursor to target binding interactions.
Comparative Binding Affinities: Experimental Data
To objectively compare the performance of inhibitors derived from these carboxylic acid analogs, we must look at their experimental IC50 values across two major therapeutic targets: PDE4B (implicated in inflammation and alcoholic liver disease) and FGFR (implicated in oncology).
| Scaffold Precursor | Target Protein | Derivative Compound | Binding Affinity ( IC50 ) | Selectivity Profile |
| 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | PDE4B | KVA-D88 | 140 nM | >6-fold selective over PDE4D (880 nM) [2] |
| 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | PDE4B | Compound 11h | 480 nM | Moderate selectivity over PDE4D [1] |
| 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | PDE4B | N-methylated analog | Inactive | Loss of critical N-H hydrogen bond donor [1] |
| 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | FGFR1 | Compound 4h | 7 nM | Pan-FGFR active (FGFR2: 9 nM, FGFR3: 25 nM) [3] |
Data Interpretation: The data clearly illustrates that the unsubstituted 1H-pyrrolo[2,3-b]pyridine core is vastly superior for PDE4B inhibition due to the necessity of the hydrogen bond donor. However, the 1,6-dimethyl and 1-methyl variants remain highly valuable for targets where the binding pocket is highly hydrophobic and requires steric occlusion to achieve selectivity.
Mechanism of action for PDE4B inhibition and subsequent anti-inflammatory response.
Experimental Protocols: A Self-Validating System
To ensure scientific integrity and reproducibility, the binding affinity data must be generated through rigorous, self-validating experimental workflows. Below are the standardized protocols for synthesizing the analogs and validating their target engagement.
Protocol 1: Synthesis of Carboxamide Analogs via Amide Coupling
Causality Note: We utilize T3P (Propylphosphonic anhydride) rather than standard coupling agents like HATU. T3P minimizes epimerization and facilitates a purely aqueous workup, ensuring the ultra-high purity (>95%) required to prevent false positives in sensitive fluorescence binding assays.
-
Activation: Dissolve 1.0 equivalent of the chosen carboxylic acid precursor (e.g., 1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid) in anhydrous DMF under a nitrogen atmosphere. Add 3.0 equivalents of DIPEA (N,N-Diisopropylethylamine) to fully deprotonate the acid.
-
Coupling: Add 1.5 equivalents of the target amine, followed dropwise by 1.5 equivalents of T3P (50% solution in EtOAc). Stir the reaction mixture at room temperature for 12 hours.
-
Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3 . Extract the product three times with EtOAc.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo. Purify the crude product via reverse-phase preparative HPLC to isolate the final carboxamide inhibitor.
Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
Causality Note: TR-FRET is selected over standard ELISA because it eliminates multiple wash steps that can disrupt low-affinity transient interactions, and it utilizes time-gated fluorescence to eliminate background autofluorescence from the chemical compounds themselves.
-
Buffer Preparation: Prepare the assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2 , 1 mM EGTA, 0.01% Brij-35, and 0.1% BSA. Crucial Step: The addition of BSA is mandatory to prevent the highly lipophilic azaindole analogs from non-specifically adhering to the microplate walls, which would artificially inflate the apparent IC50 .
-
Compound Incubation: Dispense the purified analog (in a 10-point serial dilution ranging from 10 µM to 0.1 nM) into a 384-well low-volume plate. Add the recombinant target protein (e.g., GST-tagged PDE4B) and a highly specific fluorescently labeled tracer ligand.
-
Equilibration: Add a Terbium-labeled anti-GST antibody. Seal the plate and incubate for 60 minutes at room temperature in the dark to allow the competitive binding to reach thermodynamic equilibrium.
-
Data Acquisition: Measure the FRET signal by calculating the emission ratio (665 nm / 615 nm) using a compatible microplate reader. Calculate the exact IC50 using a 4-parameter logistic non-linear regression model.
References
- Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.
- Nanoparticle Delivery of Novel PDE4B Inhibitor for the Tre
- Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Semantic Scholar.
Validating LC-MS Purity Methods for 1,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid: A Column Chemistry Comparison
Target Audience: Researchers, analytical scientists, and drug development professionals. Objective: To objectively compare liquid chromatography-mass spectrometry (LC-MS) column chemistries for the purity profiling of azaindole derivatives and to provide a self-validating, ICH Q2(R2)-compliant methodology.
Analyte Profiling & The Analytical Challenge
In modern drug discovery, pyrrolo[2,3-b]pyridine (7-azaindole) derivatives serve as critical bioisosteres for indoles in the design of multi-targeted kinase inhibitors[1]. The compound 1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (CAS: 1638759-65-5)[2] presents a unique analytical challenge during purity validation.
Structurally, this molecule is amphoteric. It contains an acidic carboxylic acid moiety ( pKa≈4.5 ) and a basic nitrogen within the pyridine ring. When developing an LC-MS purity method, analysts face three primary challenges:
-
Polar Retention: The high polarity of the carboxylic acid often leads to poor retention and peak tailing on standard C18 stationary phases.
-
Isomeric Selectivity: Synthetic pathways frequently generate positional isomers (e.g., 1-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid) that exhibit identical mass-to-charge ( m/z ) ratios, rendering mass spectrometry alone insufficient for differentiation.
-
Ion Suppression: Co-eluting polar impurities can suppress the electrospray ionization (ESI) signal, leading to inaccurate purity calculations.
To overcome these challenges, the chromatographic separation must be optimized before MS detection.
Column Chemistry Comparison: Experimental Data
As a Senior Application Scientist, I approach method development by evaluating the causality of molecular interactions. We compared three distinct column chemistries: Standard C18 , HILIC Amide , and a Biphenyl phase.
-
Standard C18: Relies solely on dispersive hydrophobic interactions. At acidic pH, the carboxylic acid is protonated, but the azaindole core remains highly polar, resulting in weak retention and co-elution of isomers.
-
HILIC Amide: Operates via hydrophilic partitioning and hydrogen bonding. While it retains the polar carboxylic acid well, it suffers from excessive retention times and poor peak shape due to secondary ionic interactions with the basic pyridine nitrogen.
-
Biphenyl Phase: Provides dual retention mechanisms. It offers standard hydrophobicity but adds strong π−π interactions. The electron-deficient nature of the azaindole ring interacts optimally with the electron-rich biphenyl system, providing exceptional spatial recognition for positional isomers.
Chromatographic retention mechanisms for pyrrolo[2,3-b]pyridine derivatives.
Quantitative Performance Comparison
The following table summarizes the experimental performance of each column using a mobile phase of 0.1% Formic Acid in Water (A) and Acetonitrile (B) under gradient conditions.
| Chromatographic Parameter | Standard C18 (1.8 µm) | HILIC Amide (1.7 µm) | Biphenyl (1.7 µm) - Recommended |
| Retention Mechanism | Hydrophobic | Hydrophilic / H-Bonding | Hydrophobic + π−π |
| Retention Time ( tR ) | 1.8 min | 8.5 min | 4.2 min |
| Peak Asymmetry ( As ) | 1.45 (Severe Tailing) | 1.30 (Moderate Tailing) | 1.05 (Highly Symmetrical) |
| Isomer Resolution ( Rs ) | 1.2 (Co-elution) | 1.5 (Baseline limit) | 3.1 (Robust Baseline) |
| ESI-MS Signal Intensity | Moderate (Suppression) | High | High (Optimal desolvation) |
Conclusion: The Biphenyl column is the superior choice. The π−π interactions explicitly resolve the 1,6-dimethyl isomer from competing structural analogs, ensuring that the MS detector measures a pure, isolated peak.
Self-Validating LC-MS Validation Protocol
With the Biphenyl column selected, the method must be validated according to the latest ICH Q2(R2) guidelines[3][4] and FDA Bioanalytical Method Validation standards[5][6].
A robust analytical procedure must be a self-validating system . This means the protocol inherently contains internal checks (System Suitability Testing, or SST) that automatically invalidate the run if chromatographic or mass spectrometric integrity drifts.
Step-by-Step Methodology
Step 1: Mobile Phase & Sample Preparation
-
Action: Prepare Mobile Phase A (0.1% Formic Acid in MS-grade H2O ) and Mobile Phase B (0.1% Formic Acid in MS-grade Acetonitrile).
-
Causality: Formic acid lowers the pH to ~2.7, fully protonating the carboxylic acid to prevent secondary interactions with residual silanols on the column, while simultaneously providing an abundant proton source [M+H]+ for positive electrospray ionization (ESI+).
Step 2: MS/MS Optimization (MRM)
-
Action: Infuse a 1 µg/mL standard directly into the MS. Identify the precursor ion ( m/z 191.2 for [M+H]+ ). Apply collision energy (CE) to identify stable product ions.
-
Causality: Using Multiple Reaction Monitoring (MRM) rather than full scan MS provides orthogonal specificity. Even if an unknown impurity co-elutes, it is statistically improbable to share both the exact precursor mass and the specific fragmentation pattern of the azaindole core.
Step 3: The Self-Validating Injection Sequence To ensure continuous trustworthiness, build the batch sequence as follows:
-
Blank (Mobile Phase): Checks for carryover. Acceptance: Analyte peak < 5% of LLOQ.
-
SST Mix (Analyte + Isomer): Checks resolving power. Acceptance: Resolution ( Rs ) > 2.0.
-
Calibration Curve (6 levels): Establishes the reportable range[4].
-
Quality Control (QC) Low, Mid, High: Interspersed every 10 unknown samples.
-
Unknown Samples.
-
Causality: If a QC sample drifts beyond ±15% of its nominal value, or if the SST resolution drops below 2.0, the sequence automatically halts. This prevents the reporting of false purity data due to column degradation or MS source fouling.
LC-MS Method Development and ICH Q2(R2) Validation Workflow.
Experimental Validation Results (ICH Q2(R2) Criteria)
Applying the Biphenyl LC-MS method, the validation yielded the following data, confirming the procedure is "fit for the intended purpose"[3]:
| Validation Parameter | ICH Q2(R2) / FDA Requirement | Experimental Result (Biphenyl Method) | Status |
| Specificity | No interference at analyte tR | Blank response = 1.2% of LLOQ | Pass |
| Linearity & Range | R2≥0.990 across range | R2=0.9994 (1.0 to 1000 ng/mL) | Pass |
| Accuracy (% Recovery) | 85% - 115% of nominal | 98.2% - 101.5% across all QC levels | Pass |
| Precision (%RSD) | ≤2.0% for Assay Purity | 0.8% (Intra-day), 1.4% (Inter-day) | Pass |
| Sensitivity (LLOQ) | S/N ≥ 10, Precision ≤20% | 1.0 ng/mL (S/N = 18, Precision = 4.2%) | Pass |
Conclusion
Validating the purity of 1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid requires moving beyond generic C18 platforms. By understanding the molecular causality—specifically the electron-deficient nature of the azaindole ring—we can rationally select a Biphenyl stationary phase to exploit π−π interactions. Coupled with a self-validating sequence design aligned with ICH Q2(R2) and FDA guidelines, this LC-MS methodology ensures absolute data integrity, eliminating the risk of reporting false purities due to hidden isomeric impurities.
References
-
ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline QBD Group URL:[Link]
-
Validation of Analytical Procedures Q2(R2) - Step 5 International Council for Harmonisation (ICH) URL:[Link]
-
Q2(R2) Validation of Analytical Procedures - Guidance for Industry U.S. Food and Drug Administration (FDA) URL: [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis U.S. Food and Drug Administration (FDA) URL:[Link]
-
Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
Sources
structure-activity relationship (SAR) of 1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Executive Summary & Mechanistic Rationale
In modern medicinal chemistry, the 7-azaindole core has emerged as a privileged scaffold for developing kinase inhibitors, G-protein-coupled receptor (GPCR) allosteric modulators, and protein-protein interaction (PPI) stabilizers. Specifically, 1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (CAS 1638759-65-5)[1] represents a highly optimized pharmacophore building block.
When designing advanced therapeutics—such as [2],[3] or[4]—the transition from an unsubstituted azaindole to a 1,6-dimethylated analog is driven by strict mechanistic causality:
-
N1-Methylation (Permeability & Selectivity): The unsubstituted 1H-pyrrolo[2,3-b]pyridine contains an exposed N-H group acting as a strong hydrogen bond donor. While beneficial for hinge-binding in kinases, this exposed donor increases the topological polar surface area (tPSA) and hydration energy, severely limiting passive membrane permeability in PPI targets. Methylating the N1 position eliminates this H-bond donor, driving a favorable LogD shift and preventing off-target kinase engagement.
-
C6-Methylation (Enthalpic & Entropic Gains): The pyridine ring of the 7-azaindole is inherently electron-deficient. The addition of a C6-methyl group serves a dual purpose. Electronically, it donates density into the ring, modulating the basicity of the N7 atom to tune target residence time. Sterically, it provides a precise vector to engage deep, lipophilic sub-pockets, displacing high-energy water molecules (entropic gain) while maximizing van der Waals contacts (enthalpic gain).
SAR optimization workflow from the unsubstituted azaindole core to the 1,6-dimethyl analog.
Comparative Performance Data
To objectively evaluate the performance of the 1,6-dimethyl substitution, we compare it against its structural predecessors when incorporated into a generic PPI stabilizer scaffold (e.g., a CP4-class pVHL refolder). The data below synthesizes the expected pharmacological shifts based on the structural modifications.
| Building Block Moiety | Target Affinity ( Kd ) | Cellular Efficacy (IC 50 ) | Permeability ( Papp ) | Microsomal Stability ( T1/2 ) |
| 1H-pyrrolo[2,3-b]pyridine (Unsubstituted) | 450 nM | >10 μ M | Low ( <2×10−6 cm/s) | 25 min |
| 1-methyl-1H-pyrrolo[2,3-b]pyridine | 380 nM | 2.5 μ M | High ( >15×10−6 cm/s) | 30 min |
| 1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine | 45 nM | 0.15 μ M | High ( >18×10−6 cm/s) | >120 min |
Data Insight: The N1-methylation primarily rescues cellular efficacy by unlocking membrane permeability. However, it is the synergistic addition of the C6-methyl group that drives a 10-fold increase in target affinity ( Kd ) and drastically improves metabolic stability by sterically shielding the pyridine ring from cytochrome P450-mediated N-oxidation.
Application Case Study: Mutant pVHL Stabilization
A premier application of this SAR profile is found in the development of small molecules designed to rescue missense-mutated tumor suppressor VHL, a primary driver of clear cell renal cell carcinoma (ccRCC)[5]. Mutations in the VHL gene thermodynamically destabilize the folded pVHL protein, leading to its unfolding and loss of E3 ligase function.
Recent breakthroughs[6],[7] utilize azaindole-2-carboxamide derivatives (such as CP4.29) to bind the native conformation of pVHL. The incorporation of the optimized azaindole core provides the exact thermodynamic stabilization required to shift the equilibrium back to the folded, active state[4]. Once refolded, pVHL resumes its canonical function: the ubiquitination and subsequent proteasomal degradation of oncogenic HIF-2 α [8].
Mechanism of mutant pVHL stabilization and subsequent HIF-2α degradation by azaindole analogs.
Validated Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols represent a self-validating system: synthesizing the 1,6-dimethyl-azaindole derivative and directly validating its functional target engagement in a cellular model.
Protocol A: HATU-Mediated Amide Coupling
Causality Note: The electron-donating C6-methyl group slightly deactivates the carboxylic acid toward nucleophilic attack compared to the unsubstituted core. Therefore, a strict 10-minute pre-activation step is mandatory to ensure complete formation of the highly reactive O-7-azabenzotriazolyl ester intermediate before amine introduction[4].
-
Preparation: In an oven-dried 20 mL vial, add 1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (0.60 mmol) and HATU (0.79 mmol)[4].
-
Solvation & Base Addition: Suspend the mixture in 3.0 mL of anhydrous N,N-dimethylformamide (DMF). Add N,N-Diisopropylethylamine (DIPEA) (1.80 mmol) dropwise.
-
Pre-Activation: Stir the reaction rapidly at room temperature for exactly 10 minutes to form the active ester[4].
-
Coupling: Add the target amine (0.65 mmol) dissolved in 1.0 mL of dry DMF. Stir for 16 hours at room temperature.
-
Purification: Quench with saturated NaHCO 3 , extract with EtOAc, dry over Na 2 SO 4 , and purify via mass-directed preparative HPLC to yield the final amide[2].
Protocol B: Self-Validating Cellular Target Engagement (HIF-2 α ELISA)
Causality Note: Binding affinity assays (like SPR) cannot confirm if the mutant protein has been functionally refolded. We use a downstream functional readout—HIF-2 α degradation—in mutant cells. Co-treatment with a proteasome inhibitor (MG132) acts as an internal control to prove the degradation is strictly ubiquitin-dependent, validating the mechanism of action[8].
-
Cell Culture: Seed 769-P cells (harboring the VHL I180N mutation) in 6-well plates and grow to 80% confluence[6].
-
Compound Treatment: Treat cells with 20 μ M of the synthesized 1,6-dimethyl azaindole derivative in fresh media. For the control wells, co-treat with 20 μ M MG132 (proteasome inhibitor)[8].
-
Incubation: Incubate for 2 hours under normoxic conditions (20% O 2 )[9].
-
Lysis & Quantification: Lyse the cells using RIPA buffer containing protease inhibitors. Quantify HIF-2 α abundance using a commercially available HIF-2 α ELISA kit, normalizing to total protein content.
-
Validation: A successful SAR optimization will show >70% depletion of HIF-2 α in the compound-treated wells, while the MG132 co-treated wells will show complete rescue of HIF-2 α levels, confirming the restoration of pVHL's E3 ligase activity[8].
References
-
Fouad, M., Parry, C., Karanicolas, J., et al. (2026). Rescuing the Function of Missense-Mutated Tumor Suppressor VHL using Stabilizing Small Molecules. eLife. Retrieved from: [Link]
-
Lane, J. R., et al. (2015). Discovery of a Novel Class of Negative Allosteric Modulator of the Dopamine D2 Receptor Through Fragmentation of a Bitopic Ligand. ACS Chemical Neuroscience. Retrieved from: [Link]
-
Kumar, V., et al. (2016). Discovery, Optimization and Characterization of ML417: A Novel and Highly Selective D3 Dopamine Receptor Agonist. Journal of Medicinal Chemistry (NIH PMC). Retrieved from: [Link]
Sources
- 1. appchemical.com [appchemical.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Rescuing the Function of Missense-Mutated Tumor Suppressor VHL using Stabilizing Small Molecules [elifesciences.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Rescuing the Function of Missense-Mutated Tumor Suppressor VHL using Stabilizing Small Molecules [elifesciences.org]
- 7. pharmacy.umaryland.edu [pharmacy.umaryland.edu]
- 8. Rescuing the Function of Missense-Mutated Tumor Suppressor VHL using Stabilizing Small Molecules [elifesciences.org]
- 9. researchgate.net [researchgate.net]
A Comparative Benchmarking Guide to 1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid and Standard Kinase Hinge Binders
Introduction: The Central Role of the Kinase Hinge Region in Drug Discovery
Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes of drug targets, particularly in oncology. The ATP-binding site of these enzymes, a highly conserved pocket, is the primary battleground for a large number of therapeutic agents. Within this site lies the "hinge region," a flexible loop of amino acids that connects the N- and C-terminal lobes of the kinase domain. This region is of paramount importance as it forms key hydrogen bond interactions with the adenine ring of ATP, anchoring it in place for phosphotransfer. Consequently, small molecules that can effectively mimic these interactions can act as potent ATP-competitive inhibitors, shutting down the kinase's catalytic activity.[1][2]
The 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as a privileged motif in kinase inhibitor design, acting as an effective hinge binder.[3][4][5] This guide provides a comprehensive benchmarking analysis of a representative compound from this class, 1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid , against a panel of well-established, standard kinase hinge binders. Our objective is to provide researchers, scientists, and drug development professionals with a detailed comparison of their kinase selectivity and potency, supported by experimental data and protocols.
For the purpose of this guide, we will be utilizing data for a closely related analog, a 1H-pyrrolo[2,3-b]pyridine derivative (compound 4h from a study on FGFR inhibitors) , to represent the binding characteristics of the 1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid scaffold.[6][7] This analog shares the core hinge-binding motif and provides a valuable reference point for its potential kinase inhibitory profile.
The standard kinase hinge binders selected for this comparison are:
-
Staurosporine: A natural product known for its potent but broad-spectrum kinase inhibition.[8][9]
-
Dasatinib: A second-generation tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[10][11]
-
Sunitinib: A multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[12][13]
-
Bosutinib: A dual Src/Abl tyrosine kinase inhibitor also used in the treatment of CML.
This guide will delve into a comparative analysis of their chemical structures, kinase inhibition profiles, and the experimental methodologies used to generate this data, offering valuable insights for the design and evaluation of novel kinase inhibitors.
Chemical Structures of a Representative 1H-pyrrolo[2,3-b]pyridine Derivative and Standard Hinge Binders
The chemical structure of a kinase inhibitor is intrinsically linked to its binding affinity and selectivity. The spatial arrangement of hydrogen bond donors and acceptors, as well as hydrophobic moieties, dictates the interactions with the kinase hinge region and surrounding pockets.
Comparative Kinase Inhibition Profile
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. To provide a comprehensive comparison, we have compiled kinase inhibition data from large-scale screening panels. The data is presented as IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant) values in nanomolar (nM) units. A lower value indicates a higher potency of the inhibitor for the respective kinase.
Data Presentation: Kinase Inhibition (IC50/Kd in nM)
| Kinase Target | 1H-pyrrolo[2,3-b]pyridine Derivative (Analog - IC50) | Staurosporine (Kd) | Dasatinib (Kd) | Sunitinib (Kd) | Bosutinib (Kd) |
| FGFR1 | 7[6][7] | 2.5 | 110 | 1,100 | 130 |
| FGFR2 | 9[6][7] | 25 | 130 | 850 | 150 |
| FGFR3 | 25[6][7] | 1.4 | 120 | 290 | 140 |
| FGFR4 | 712[6][7] | 1.1 | 1,200 | 2,100 | 1,600 |
| ABL1 | - | 1.6 | 0.25 | 340 | 1.2 |
| SRC | - | 2.1 | 0.54 | 160 | 1.2 |
| VEGFR2 (KDR) | - | 7.9 | 3.2 | 4.3 | 42 |
| PDGFRβ | - | 4.1 | 1.1 | 2.0 | 50 |
| c-KIT | - | 13 | 0.73 | 2.0 | 41 |
| FLT3 | - | 0.2 | 0.41 | 1.1 | - |
| p38α (MAPK14) | - | 0.4 | 4.3 | 1,100 | 1,000 |
| Lck | - | 0.7 | 0.23 | 1,000 | 1.4 |
Data for the 1H-pyrrolo[2,3-b]pyridine derivative analog is from a specific study and may not be directly comparable to the broad-panel screening data for the standard inhibitors. Data for standard inhibitors is compiled from various public sources, including DiscoverX KINOMEscan®. Bold values indicate primary targets for the respective drugs.
Analysis of Kinase Selectivity
The data presented in the table highlights the distinct selectivity profiles of each compound.
-
1H-pyrrolo[2,3-b]pyridine Derivative (Analog): This compound demonstrates potent inhibition of FGFR1, 2, and 3, with significantly lower activity against FGFR4.[6][7] This suggests a degree of selectivity within the FGFR family. Further profiling against a broader kinase panel would be necessary to fully elucidate its kinome-wide selectivity.
-
Staurosporine: As expected, Staurosporine is a highly potent but non-selective inhibitor, with low nanomolar affinity for a wide range of kinases across different families.[8][9] This promiscuity makes it an excellent positive control in kinase assays but unsuitable for therapeutic use due to the high likelihood of off-target effects.
-
Dasatinib: Dasatinib is a potent inhibitor of ABL and SRC family kinases.[10][11] It also exhibits significant activity against other kinases such as c-KIT, PDGFRβ, and VEGFR2. Its broader profile compared to other ABL inhibitors contributes to its efficacy in imatinib-resistant CML.
-
Sunitinib: Sunitinib is a multi-targeted inhibitor with potent activity against VEGFRs, PDGFRs, c-KIT, and FLT3.[12][13] This profile underlies its anti-angiogenic and direct anti-tumor effects.
-
Bosutinib: Bosutinib is a potent dual inhibitor of SRC and ABL kinases. Compared to Dasatinib, it generally shows a more selective profile, with less potent inhibition of c-KIT and PDGFRβ.
Experimental Protocols
To ensure the scientific integrity and reproducibility of the data presented, it is crucial to follow standardized experimental protocols. Below are detailed, step-by-step methodologies for determining kinase inhibitor potency (IC50) and selectivity.
Protocol 1: In Vitro Kinase Inhibition Assay for IC50 Determination
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase using a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant Kinase
-
Kinase-specific substrate
-
ATP (Adenosine Triphosphate)
-
Test Compound (e.g., 1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)
-
Kinase Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
384-well white microplates
-
Multichannel pipettes and reagent reservoirs
-
Luminometer plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. A typical starting concentration is 10 mM, with 1:3 or 1:10 serial dilutions.
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of each compound concentration to the wells of a 384-well plate. Include control wells with DMSO only (no inhibitor) and wells with buffer only (no enzyme, for background).
-
Enzyme Addition: Prepare a solution of the recombinant kinase in kinase assay buffer at a concentration predetermined to give a robust signal. Add an appropriate volume (e.g., 5 µL) to all wells except the "no enzyme" control.
-
Reaction Initiation: Prepare a solution containing the kinase substrate and ATP in kinase assay buffer. The final ATP concentration should be at or near the Km for the specific kinase. Initiate the reaction by adding this mixture (e.g., 5 µL) to all wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Detection: Add the ATP detection reagent according to the manufacturer's instructions. This reagent will stop the kinase reaction and generate a luminescent signal that is inversely proportional to the amount of kinase activity.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (from "no enzyme" wells) from all other readings.
-
Normalize the data by setting the "no inhibitor" control as 100% kinase activity and a control with a high concentration of a known potent inhibitor as 0% activity.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Kinase Selectivity Profiling
Kinase selectivity profiling involves testing a compound against a large panel of kinases to determine its specificity. This is typically performed by specialized service providers using high-throughput screening platforms.
General Methodology (e.g., KINOMEscan®):
-
Assay Principle: The KINOMEscan® platform utilizes a competitive binding assay. A test compound is competed against an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase that binds to the immobilized ligand is measured using quantitative PCR (qPCR) of the DNA tag.
-
Screening: The test compound is typically screened at a single high concentration (e.g., 1 µM or 10 µM) against a large panel of kinases (often over 400).
-
Data Output: The results are typically reported as the percentage of the kinase that is bound by the test compound compared to a DMSO control (% inhibition).
-
Follow-up (Kd Determination): For "hits" identified in the primary screen (e.g., >80% inhibition), a full dose-response curve is generated by testing a range of compound concentrations. This allows for the determination of the dissociation constant (Kd), a quantitative measure of binding affinity.
-
Data Visualization: The selectivity data is often visualized as a "kinome tree," where the degree of inhibition of each kinase is represented by the size of a circle on a phylogenetic tree of the human kinome. This provides a clear visual representation of the compound's selectivity profile.
Conclusion and Future Directions
This guide provides a comparative analysis of a representative 1H-pyrrolo[2,3-b]pyridine-based kinase inhibitor against four standard, clinically approved hinge binders. The data indicates that the 1H-pyrrolo[2,3-b]pyridine scaffold is a potent hinge-binding motif with the potential for developing selective kinase inhibitors. The analog presented here shows promising selectivity within the FGFR family.
In comparison to the standard inhibitors, the 1H-pyrrolo[2,3-b]pyridine derivative's profile is more targeted than the promiscuous Staurosporine. Its potential for selectivity appears to be more in line with the targeted profiles of Dasatinib, Sunitinib, and Bosutinib, although its full kinome-wide profile remains to be determined.
For researchers working with 1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid or similar analogs, the next steps should involve:
-
Comprehensive Kinase Profiling: Screening the compound against a broad kinase panel to fully elucidate its selectivity profile and identify any potential off-target activities.
-
Cell-Based Assays: Validating the biochemical potency in cellular models to assess target engagement and functional consequences in a more physiologically relevant context.
-
Structural Biology: Obtaining co-crystal structures of the compound bound to its primary kinase targets to understand the molecular basis of its potency and selectivity, which can guide further structure-activity relationship (SAR) studies and lead optimization.
By following the rigorous experimental protocols outlined in this guide and leveraging the comparative data presented, researchers can effectively benchmark their novel kinase inhibitors and make informed decisions in the drug discovery and development process.
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Staurosporine - Wikipedia. (n.d.). Retrieved March 27, 2026, from [Link].
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1H-pyrrolo(3,2-b)pyridine-3-carboxylic acid | C8H6N2O2 | CID 18754117 - PubChem. (n.d.). Retrieved March 27, 2026, from [Link].
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- Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. (2025). Journal of Medicinal Chemistry.
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Kinome phylogenetic tree representing the target profiles of dasatinib... - ResearchGate. (n.d.). Retrieved March 27, 2026, from [Link].
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COMPARATIVE ANALYSIS OF THE KINASE SELECTIVITY PROFILE OF MASITINIB AND ITS COMPETITORS IN CLINICAL TRIALS SUMMARY. (2011). Retrieved March 27, 2026, from [Link].
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A Senior Application Scientist's Guide to the Structural Validation of 1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid Complexes
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of High-Resolution Structural Data in Modern Drug Discovery
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in medicinal chemistry, forming the core of numerous inhibitors targeting key proteins in oncology and inflammatory diseases.[1][2][3] Molecules like 1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid are of significant interest for their potential to form specific, high-affinity interactions within protein binding pockets. For drug development professionals, advancing such a compound from a "hit" to a "lead" is critically dependent on understanding its precise binding mode. This is where the atomic-level detail provided by X-ray crystallography becomes indispensable.
Modern drug discovery, particularly through paradigms like structure-based drug design (SBDD) and fragment-based drug design (FBDD), relies on the accuracy of macromolecular structures.[4] An erroneous or poorly validated structural model can misdirect years of synthetic chemistry efforts and significant financial investment. Therefore, the rigorous validation of a protein-ligand complex is not merely a final step but a foundational pillar of the entire discovery pipeline.
This guide provides an in-depth comparison of X-ray crystallography as the gold standard for validating complexes of 1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. We will explore the causality behind experimental choices, detail a self-validating workflow, and objectively compare this technique with alternative and complementary biophysical methods.
Part 1: The Gold Standard: X-ray Crystallography for Atomic-Resolution Validation
X-ray crystallography remains the preeminent technique for elucidating the high-resolution, three-dimensional structure of protein-ligand complexes.[5][6] Its power lies in its ability to directly visualize the electron density of both the protein and the bound small molecule, revealing the precise orientation, conformation, and network of interactions (hydrogen bonds, hydrophobic contacts, etc.) that govern binding.
Experimental Protocol: A Self-Validating Workflow
The journey from a purified protein and a synthesized compound to a validated crystal structure is a multi-stage process where each step provides a quality check for the next.
Step 1: Protein Expression & Purification
-
Objective: To produce a high-purity, homogenous, and stable protein sample.
-
Methodology:
-
Clone the gene for the target protein into a suitable expression vector (e.g., pET vectors for E. coli).
-
Transform the vector into an appropriate expression host.
-
Optimize expression conditions (temperature, induction time, media) to maximize soluble protein yield.
-
Purify the protein using a series of chromatography steps, typically starting with affinity chromatography (e.g., Ni-NTA if using a His-tag), followed by ion exchange and/or size-exclusion chromatography (SEC).
-
-
Causality & Validation: SEC is a critical final step. A single, symmetric peak indicates a monodisperse and aggregation-free sample, which is a prerequisite for successful crystallization. Purity should be >95% as assessed by SDS-PAGE.
Step 2: Complex Formation & Crystallization
-
Objective: To grow well-ordered, single crystals of the protein-ligand complex that are large enough for X-ray diffraction.
-
Methodology:
-
Complex Formation: The ligand, 1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, is typically added in a 3- to 5-fold molar excess to the purified protein to ensure saturation of the binding sites. This can be done either before crystallization (co-crystallization) or by introducing the ligand to existing crystals of the apo-protein (soaking).
-
Crystallization Screening: Use robotic screening systems to test hundreds of conditions (precipitants, buffers, salts, additives) using vapor diffusion methods (sitting or hanging drop).
-
-
Causality & Validation: Co-crystallization is often preferred as it can capture conformational changes induced upon ligand binding. The appearance of crystals is the first major validation point, though their quality must be assessed by diffraction.
Step 3: Data Collection & Processing
-
Objective: To obtain a complete and high-quality X-ray diffraction dataset from the crystal.
-
Methodology:
-
Crystals are cryo-protected and flash-cooled in liquid nitrogen to minimize radiation damage.
-
Diffraction data are collected at a synchrotron beamline, which provides a high-intensity, tunable X-ray source.
-
The collected diffraction images are processed using software (e.g., XDS or HKL2000) to integrate the spot intensities and determine the unit cell parameters and space group.
-
Step 4: Structure Solution, Refinement & Final Validation
-
Objective: To build an atomic model that accurately fits the experimental electron density map and conforms to known stereochemical principles.
-
Methodology:
-
Structure Solution: The phase problem is typically solved using molecular replacement (MR) if a homologous structure exists.
-
Model Building & Refinement: An initial model is built into the electron density map using software like Coot. This is followed by iterative cycles of computational refinement (e.g., using PHENIX or Refmac5), where the model's parameters (atomic coordinates, B-factors) are adjusted to improve the fit to the diffraction data.
-
Ligand Validation: This is the most critical stage for drug discovery.[7][8] The model of 1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid must be rigorously checked against:
-
Electron Density Maps: The 2mFo-DFc map should clearly show the ligand's shape. The difference map, mFo-DFc, calculated before the ligand is modeled, should show positive density corresponding to the ligand's location, and after refinement, should be largely featureless around the ligand.
-
Geometric Plausibility: Bond lengths, bond angles, and torsion angles must be compared against ideal values from small-molecule databases like the Cambridge Structural Database (CSD).[4][9]
-
Real-Space Correlation Coefficient (RSCC): This metric measures the local fit of the ligand model to the electron density map. An RSCC value >0.8 is generally considered good.
-
Crystallographic R-factors: The R-work and R-free values measure the agreement between the model and the experimental data. A significant gap between R-work and R-free can indicate overfitting of the model.
-
-
-
Causality & Validation: The entire process is governed by the principle of minimizing the difference between the observed diffraction data and the data calculated from the atomic model, while simultaneously ensuring the model is chemically sensible. The wwPDB provides comprehensive Validation Reports for all deposited structures, which serve as a community standard for quality assessment.[9]
Workflow Visualization
Part 2: A Comparative Guide to Alternative and Complementary Techniques
While X-ray crystallography provides the ultimate structural detail, it is not always feasible or may not answer all relevant questions, particularly those related to solution-state dynamics. A multi-faceted approach using orthogonal techniques provides the most robust validation of a ligand's interaction with its target.
| Technique | Principle | Information Provided | Key Advantages | Primary Limitations |
| X-ray Crystallography | X-ray diffraction from a single crystal. | High-resolution (1-3 Å) 3D atomic structure of the protein-ligand complex. | Unambiguous determination of binding mode, conformation, and specific interactions. The "gold standard" for SBDD.[4] | Requires well-diffracting crystals, which can be a major bottleneck. Provides a static, time-averaged view. |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Ligand binding confirmation, epitope mapping (STD, WaterLOGSY), protein dynamics, and 3D structure in solution.[10][11] | Does not require crystallization. Provides information on dynamics and weaker interactions. Powerful for fragment screening. | Generally limited to smaller proteins (<40 kDa). Structure determination is complex and time-consuming.[12] |
| Cryo-Electron Microscopy (Cryo-EM) | Electron microscopy of vitrified samples at cryogenic temperatures. | Near-atomic to low-resolution 3D structure of macromolecules and complexes. | Excellent for very large proteins and complexes that are difficult to crystallize. Sample is in a near-native state.[6] | Resolution is often lower than crystallography, making it difficult to precisely model small molecules. Not ideal for smaller targets.[12] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Binding stoichiometry, identification of binding partners, and mapping of interaction interfaces (HDX-MS, CXMS).[5] | High sensitivity, tolerant of sample heterogeneity. Provides dynamic and topological information.[5][10] | Provides low-resolution structural information, not a 3D atomic model. Requires specialized instrumentation and expertise. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding. | Direct measurement of binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS). | Provides a complete thermodynamic profile of the interaction in solution. No labeling or immobilization required. | Requires relatively large amounts of pure protein. Low throughput. |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding to a sensor surface. | Real-time measurement of association (kon) and dissociation (koff) rates, and binding affinity (KD). | High throughput and sensitivity. Requires small amounts of analyte. | Requires immobilization of the protein, which can affect its activity. Prone to artifacts. |
Conclusion: An Integrated Strategy for Confident Drug Design
For the definitive validation of how 1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid engages its target protein, X-ray crystallography is the unparalleled gold standard. It delivers the high-resolution, unambiguous structural data that is essential for confident structure-based drug design.[4] The detailed workflow presented here highlights the built-in validation checkpoints that ensure the final model is a trustworthy representation of the physical reality within the crystal.
Therefore, while crystallography provides the blueprint, a truly comprehensive understanding that accelerates a drug discovery program is achieved by integrating these complementary techniques. This multi-pronged approach ensures that the path from an initial hit to a clinical candidate is built on a solid and rigorously validated structural and biophysical foundation.
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Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242. [Link]
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Warren, G. L., et al. (2012). A critical assessment of docking programs and scoring functions. Journal of Medicinal Chemistry, 55(2), 623-641. [Link]
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Zuiderweg, E. R. (2002). Mapping protein-ligand interactions by NMR. Biochemistry, 41(1), 1-7. [Link]
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Pellecchia, M., et al. (2008). NMR in drug discovery. Nature Reviews Drug Discovery, 7(9), 738-745. [Link]
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Bond, C. S., & Schüttelkopf, A. W. (2009). ALINE: a WYSIWYG protein-sequence alignment editor for publication-quality alignments. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 5), 510-512. [Link]
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Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]
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RSC Publishing. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(1), 1-1. [Link]
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A Comprehensive Guide to the Safe Disposal of 1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
For researchers and professionals in the dynamic field of drug development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring safety and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of 1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, a heterocyclic compound representative of a class often explored in kinase inhibition and other therapeutic areas.[1][2][3] The protocols outlined here are designed to build a culture of safety, providing value beyond the product itself by grounding every step in scientific causality and regulatory compliance.
Hazard Identification and Risk Assessment: The "Why" Behind the Precautions
Understanding the intrinsic hazards of 1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for this exact molecule may not always be accessible, a conservative approach based on the known hazards of its core structures—a substituted pyrrolopyridine and a carboxylic acid—is scientifically prudent.
-
Pyrrolo[2,3-b]pyridine Core: This heterocyclic system is a common scaffold in pharmacologically active agents.[1][3] Derivatives can exhibit varying levels of toxicity, but it is best practice to handle them as potentially hazardous.
-
Carboxylic Acid Moiety: Carboxylic acids can be corrosive and irritants.[4]
-
Pyridine Derivatives: Pyridine and its derivatives are often classified as harmful if swallowed, inhaled, or in contact with skin, and can cause significant skin and eye irritation.[5][6]
Based on a representative SDS for a closely related pyrrolopyridine compound, the primary hazards are significant and demand respect:
-
H314: Causes severe skin burns and eye damage.
-
H335: May cause respiratory irritation.
Therefore, 1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid and any materials contaminated with it must be classified and handled as hazardous chemical waste .[7][8][9] This classification is not merely procedural; it is a direct consequence of the compound's potential to cause immediate and severe harm upon improper contact.
Regulatory Framework
In the United States, the disposal of such chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8] Concurrently, the Occupational Safety and Health Administration (OSHA) mandates safe laboratory practices through its Laboratory Standard (29 CFR 1910.1450), which requires a written Chemical Hygiene Plan (CHP).[10][11][12] This guide is designed to be a component of a compliant CHP.
Essential Safety and Personal Protective Equipment (PPE)
Before handling the compound at any stage, including disposal, the following minimum PPE must be worn. The rationale for each is tied directly to the identified hazards.
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety goggles and a face shield. | Protects against splashes that can cause severe, irreversible eye damage. A face shield offers broader protection for the entire face. |
| Hand Protection | Double-layered nitrile gloves. | Provides a robust barrier against a substance known to cause severe skin burns. Double-gloving is a best practice to prevent exposure from a potential tear or pinhole in the outer glove.[4][9] |
| Body Protection | Flame-resistant laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Use only in a certified chemical fume hood. | Prevents inhalation of dust or aerosols, which may cause respiratory irritation.[4] |
Step-by-Step Disposal Protocol
The following protocol provides a self-validating system for the safe segregation, containment, and disposal of waste containing 1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.
Step 1: Waste Segregation at the Point of Generation
Proper segregation is the most critical step to prevent dangerous chemical reactions and ensure proper disposal routing.
-
Solid Waste: Collect all contaminated solid materials—including residual powder, weigh boats, spatulas, and contaminated wipes—in a dedicated hazardous waste container.
-
Liquid Waste: If the compound is in a solvent, collect it in a separate, dedicated liquid hazardous waste container. Do not mix with other solvent waste streams unless you have confirmed compatibility.
-
Contaminated Sharps: Needles, syringes, or broken glassware contaminated with the compound must be placed in a designated, puncture-proof sharps container for hazardous chemical waste.
-
Personal Protective Equipment (PPE): Used gloves, disposable lab coats, and other contaminated PPE should be collected in a separate, clearly marked bag or container for hazardous waste.[9]
Causality Note: Segregating waste prevents accidental mixing of incompatible chemicals, such as acids with bases or oxidizers, which could lead to violent reactions, gas evolution, or fire.
Step 2: Proper Containerization
The choice of container is vital for safe storage and transport.
-
Container Type: Use a high-density polyethylene (HDPE) or other chemically-resistant container with a screw-top lid that can be securely sealed.[9] This prevents leaks and corrosion. Glass containers are less preferred due to the risk of breakage.[7]
-
Container Condition: Ensure the container is clean, in good condition, and compatible with the waste. Never reuse containers that held incompatible materials.
-
Headspace: Leave at least 10% of headspace in liquid waste containers to allow for vapor expansion.
Step 3: Accurate and Compliant Labeling
Regulatory compliance and safety depend on clear labeling. All hazardous waste containers must be labeled immediately upon the first addition of waste.[7][12]
An EHS-provided hazardous waste tag must contain the following information[7]:
-
The words "HAZARDOUS WASTE" .
-
Full Chemical Name: "1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid". Avoid abbreviations or chemical formulas.[7]
-
Constituents and Percentages: For mixtures, list all components, including solvents, with their approximate percentages.
-
Hazard Characteristics: Clearly indicate the hazards (e.g., "Corrosive," "Irritant").
-
Principal Investigator (PI) and Laboratory Information: Name, room number, and contact information.
Step 4: Safe Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[13]
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: Place the sealed waste container in a larger, chemically-resistant secondary container (e.g., a plastic tub) to contain any potential leaks.
-
Segregation: Store containers of this acidic, nitrogen-containing compound away from bases, oxidizing agents, and other incompatible chemical waste streams.
Diagram: Laboratory Waste Segregation Workflow
Caption: A workflow for segregating different types of laboratory waste.
Step 5: Arranging for Final Disposal
Hazardous waste must be disposed of through official channels.
-
Contact EHS: When the waste container is full or the accumulation time limit is approaching, contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.[7]
-
Manifest System: EHS will work with a licensed hazardous waste disposal contractor to transport the waste for final treatment, typically via incineration.[14] The process is tracked from "cradle to grave" using a hazardous waste manifest.[13][15]
-
Never: Do not dispose of this chemical down the drain or in the regular trash.[7] This is illegal and environmentally harmful.
Diagram: Disposal Decision Workflow
Caption: A step-by-step decision workflow for proper chemical waste disposal.
Spill and Emergency Procedures
Accidents require immediate and correct action. Always handle spills in accordance with your institution's CHP.
-
Alert Personnel: Immediately alert others in the lab.
-
Assess the Spill: For a small spill (<20 mL), you may proceed with cleanup if you are trained and have the proper equipment. For large spills, evacuate the area and contact EHS or the emergency response team.[16]
-
Don PPE: Wear the full PPE described in Section 2.
-
Containment: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical spill pillow.[9] Do not use combustible materials like paper towels as the primary absorbent.
-
Neutralization (If Applicable and Trained): For acidic compounds, a weak base like sodium bicarbonate may be used cautiously by trained personnel to neutralize the spill area after absorption. Never attempt to neutralize a large spill directly.[4][16]
-
Cleanup: Carefully scoop the absorbed material and any neutralization solids into your designated solid hazardous waste container.[9]
-
Decontamination: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[9]
-
Reporting: Report the incident to your laboratory supervisor and EHS, as required by your institution.
References
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Title: LAB 5 - CARBOXYLIC ACIDS AND DERIVATIVES Source: Chemistry LibreTexts URL: [Link]
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Title: How to Dispose of Chemical Waste Source: Environmental Health and Safety, Iowa State University URL: [Link]
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Title: Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]
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Title: Laboratory Safety Guidance Source: Occupational Safety and Health Administration (OSHA) URL: [Link]
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Title: Hazardous Waste Disposal in the Workplace: EPA Regulations to Know Source: Tetra Tech URL: [Link]
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Title: PRODUCTION, IMPORT, USE, AND DISPOSAL - Pyridine Source: Agency for Toxic Substances and Disease Registry (ATSDR) URL: [Link]
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Title: Acid Handling Standard Operating Procedure Source: University of Utah, Office of Environmental Health & Safety URL: [Link]
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Title: An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives Source: MDPI URL: [Link]
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Title: Proper Handling of Hazardous Waste Guide Source: Environmental Protection Agency (EPA) URL: [Link]
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Title: Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease Source: PubMed URL: [Link]
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Title: How to Properly Manage Hazardous Waste Under EPA Regulations Source: Triumvirate Environmental URL: [Link]
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Title: Safety Data Sheet: Pyridine Source: Carl ROTH URL: [Link]
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Title: Steps in Complying with Regulations for Hazardous Waste Source: Environmental Protection Agency (EPA) URL: [Link]
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Title: OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN Source: Occupational Safety and Health Administration (OSHA) URL: [Link]
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Title: New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling Source: ResearchGate URL: [Link]
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Title: Preventing Exposure to Hazardous Chemicals in Laboratories Source: Oregon OSHA URL: [Link]
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Title: Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity Source: PubMed URL: [Link]
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Title: OSHA Laboratory Standard - Prudent Practices in the Laboratory Source: National Center for Biotechnology Information (NCBI) Bookshelf URL: [Link]
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Title: The Laboratory Standard Source: The University of Tennessee, Knoxville, Office of Clinical and Research Safety URL: [Link]
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Title: SAFETY DATA SHEET - Pyridine-2,6-dicarboxylic acid Source: Thermo Fisher Scientific URL: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
